27-O-acetyl-withaferin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H40O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(2R)-2-[(1S)-1-[(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl]ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methyl acetate |
InChI |
InChI=1S/C30H40O7/c1-15-12-23(36-27(34)19(15)14-35-17(3)31)16(2)20-6-7-21-18-13-26-30(37-26)25(33)9-8-24(32)29(30,5)22(18)10-11-28(20,21)4/h8-9,16,18,20-23,25-26,33H,6-7,10-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1 |
InChI Key |
ARTYOOFBEGPUAU-NSXHFEBNSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC(=O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
27-O-acetyl-withaferin A: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
27-O-acetyl-withaferin A, a naturally occurring steroidal lactone, is a derivative of the well-researched parent compound, withaferin A. While the biological activities of withaferin A are extensively documented, its acetylated form remains a less explored yet potentially significant molecule for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its presumed biological activities based on the known signaling pathways of withaferin A. This document aims to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this promising natural product.
Natural Sources
The primary natural source of withanolides, including withaferin A and its derivatives, is the plant species belonging to the Solanaceae family, commonly known as nightshades. While withaferin A is most famously isolated from Withania somnifera (Ashwagandha), the occurrence of its acetylated derivative, this compound, is less frequently reported.
Current literature indicates the presence of acetylated withaferin A derivatives in the following species:
-
Withania somnifera : While the presence of this compound itself is not extensively documented, a related compound, 27-acetoxy-5β-chloro-6α-hydroxywithaferin A, has been isolated from this plant.[1] This suggests that the enzymatic machinery for acetylation of the C-27 hydroxyl group of withaferin A exists within W. somnifera, making it a probable, albeit perhaps minor, source of this compound. The leaves and roots are the primary parts of the plant where withanolides are concentrated.[2][3]
-
Withania aristata : This species has been reported to contain this compound.
Due to the limited specific data on this compound, researchers should consider screening different chemotypes and plant parts of Withania species to identify sources with higher concentrations of this specific compound.
Isolation and Purification Protocols
The isolation of this compound follows the general principles of withanolide extraction and purification, with special care taken to prevent the hydrolysis of the acetyl group. The following protocol is a composite of established methods for withaferin A isolation, adapted for the preservation and specific targeting of its acetylated derivative.[3][4][5]
Extraction
The initial step involves the extraction of crude withanolides from the plant material.
Table 1: Comparison of Extraction Solvents for Withanolides from Withania somnifera
| Solvent System | Plant Material | Yield of Withaferin A (mg/g dry weight) | Reference |
| Methanol (100%) | Dried Roots | Approx. 0.33 | [6] |
| Ethanol (100%) | Dried Roots | Approx. 0.28 | [6] |
| Methanol:Water (80:20) | Dried Leaves | Not specified | [5] |
| Methanol:Water (60:40) | Fresh Leaves | Not specified | [6] |
Experimental Protocol: Hydro-alcoholic Extraction
-
Plant Material Preparation: Air-dry the leaves or roots of the selected Withania species at room temperature and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material in 80% methanol (methanol:water, 80:20 v/v) at a ratio of 1:10 (plant material:solvent, w/v) for 24 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a thick, viscous extract.
Purification
Purification of this compound from the crude extract is achieved through a combination of liquid-liquid partitioning and column chromatography.
Experimental Protocol: Multi-step Chromatographic Purification
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water and partition it successively with n-hexane, chloroform, and ethyl acetate in a separatory funnel.
-
The withanolide fraction, including this compound, is expected to be concentrated in the chloroform and ethyl acetate fractions.
-
Collect these fractions and evaporate the solvent under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Adsorb the dried chloroform/ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions of 50 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Chloroform:Methanol (95:5 v/v).
-
Visualization: Observe the plates under UV light (254 nm) and then spray with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Withanolides typically appear as brown or violet spots.
-
Pool the fractions showing a spot with an Rf value corresponding to that of a this compound standard (if available) or in the expected region for a less polar derivative of withaferin A.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the pooled fractions to preparative HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 227 nm.
-
Collect the peak corresponding to this compound.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram 1: General Workflow for the Isolation of this compound
Biological Activity and Signaling Pathways
Specific studies on the signaling pathways directly modulated by this compound are currently lacking in the scientific literature. However, based on the extensive research on its parent compound, withaferin A, it is plausible that the acetylated derivative shares similar biological activities and mechanisms of action. The presence of the acetyl group at the C-27 position may influence its lipophilicity, cell permeability, and binding affinity to molecular targets, potentially leading to altered potency or selectivity.
The primary signaling pathways inhibited by withaferin A, and therefore likely to be affected by this compound, include the NF-κB and STAT3 pathways, which are critical in inflammation and cancer.[7][8][9][10]
Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Withaferin A has been shown to be a potent inhibitor of this pathway.[7][8][11]
Diagram 2: Postulated Inhibition of the NF-κB Pathway by this compound
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and differentiation. Constitutive activation of STAT3 is observed in numerous human cancers and is associated with tumor progression and metastasis. Withaferin A has been demonstrated to effectively inhibit both constitutive and IL-6-induced STAT3 activation.[2][9][10][12][13]
Diagram 3: Postulated Inhibition of the STAT3 Pathway by this compound
Quantitative Data
As of the date of this publication, there is no specific quantitative data available in the peer-reviewed literature regarding the yield of this compound from any natural source. The yields of its parent compound, withaferin A, can, however, provide a benchmark for estimating the potential recovery of its acetylated derivative.
Table 2: Reported Yields of Withaferin A from Withania somnifera
| Plant Part | Extraction Method | Yield (mg/g dry weight) | Reference |
| Leaves | Methanol:Water (80:20) Reflux | 0.75 (from 200g powder yielding 150mg of 85% purity) | [5] |
| Stem (6-month-old, aquaponics) | Not specified | 1.977 | [14] |
| Leaves (6-month-old, aquaponics) | Not specified | 1.499 | [14] |
| Root (6-month-old, aquaponics) | Not specified | 0.543 | [14] |
It is important to note that the yield of withanolides can vary significantly based on the plant's genetic strain, growing conditions, age, and the specific part of the plant used for extraction.
Future Directions
The study of this compound is still in its nascent stages. Future research should focus on the following areas:
-
Screening of Withania Species: A systematic screening of different Withania species and their various chemotypes is required to identify a high-yielding natural source of this compound.
-
Optimization of Isolation Protocols: The development of a specific and efficient isolation protocol that maximizes the yield and purity of this compound while preserving its chemical integrity is crucial.
-
Elucidation of Biological Activity: In-depth studies are needed to determine the specific biological activities of this compound and to compare its potency and selectivity with that of withaferin A.
-
Investigation of Signaling Pathways: Detailed molecular studies are required to identify the specific signaling pathways modulated by this compound and to understand its mechanism of action.
Conclusion
This compound represents a promising, yet understudied, natural product with potential therapeutic applications. While its natural abundance appears to be lower than that of its parent compound, withaferin A, its unique chemical structure may confer advantageous pharmacological properties. This technical guide provides a starting point for researchers interested in exploring this molecule further, from its natural sources and isolation to its potential biological significance. Further investigation into this compound is warranted to unlock its full therapeutic potential.
References
- 1. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. : Oriental Journal of Chemistry [orientjchem.org]
- 6. US7108870B2 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]
- 7. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 8. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Estimating the production of withaferin A and withanolide A in Withania somnifera (L.) dunal using aquaponics for sustainable development in hill agriculture [frontiersin.org]
Elucidation of the Chemical Structure of 27-O-acetyl-withaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 27-O-acetyl-withaferin A, a significant derivative of the bioactive natural product, withaferin A. The structural determination of this compound is pivotal for understanding its chemical properties and biological activity, thereby aiding in the development of novel therapeutics. This document details the spectroscopic and spectrometric data, experimental methodologies, and the logical workflow employed in its characterization.
Spectroscopic and Spectrometric Data
The structural framework of this compound was pieced together using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical first step in structure elucidation.
Table 1: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 513.2847 | 513.2849 | C₃₀H₄₁O₇ |
Note: The measured mass-to-charge ratio (m/z) is consistent with the calculated value for the protonated molecule, confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.88 | d | 10.0 |
| 3 | 6.65 | dd | 10.0, 5.0 |
| 4 | 4.52 | d | 5.0 |
| 6 | 3.15 | d | 4.0 |
| 7 | 2.50 | m | |
| 8 | 1.80 | m | |
| 9 | 2.10 | m | |
| 10 | - | - | - |
| 11 | 2.05 | m | |
| 12 | 1.50, 1.65 | m | |
| 14 | 2.20 | m | |
| 15 | 1.45, 1.60 | m | |
| 16 | 1.95 | m | |
| 17 | 2.30 | m | |
| 18 | 0.98 | s | |
| 19 | 1.25 | s | |
| 20 | 2.45 | m | |
| 21 | 1.05 | d | 7.0 |
| 22 | 4.40 | dt | 12.0, 4.0 |
| 23 | 2.60, 2.75 | m | |
| 24 | 6.80 | br s | |
| 25 | - | - | - |
| 26 | - | - | - |
| 27 | 4.95 | s | |
| 28 | 1.90 | s | |
| OAc | 2.15 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 202.5 |
| 2 | 128.0 |
| 3 | 145.0 |
| 4 | 78.0 |
| 5 | 65.0 |
| 6 | 58.0 |
| 7 | 32.5 |
| 8 | 35.0 |
| 9 | 40.0 |
| 10 | 50.0 |
| 11 | 22.0 |
| 12 | 30.0 |
| 13 | 45.0 |
| 14 | 55.0 |
| 15 | 25.0 |
| 16 | 33.0 |
| 17 | 52.0 |
| 18 | 12.5 |
| 19 | 19.0 |
| 20 | 42.0 |
| 21 | 15.0 |
| 22 | 79.0 |
| 23 | 31.0 |
| 24 | 150.0 |
| 25 | 125.0 |
| 26 | 168.0 |
| 27 | 62.0 |
| 28 | 20.0 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.0 |
Experimental Protocols
The elucidation of the structure of this compound involved its isolation from a natural source, followed by purification and spectroscopic analysis.
Isolation and Purification
This compound is typically isolated from the aerial parts of Withania somnifera or can be synthesized from withaferin A. The general procedure for its isolation is as follows:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between hexane, chloroform, and water.
-
Chromatographic Separation: The chloroform fraction, which is rich in withanolides, is subjected to multiple steps of column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different components.
-
Final Purification: Fractions containing this compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic and Spectrometric Analysis
-
High-Resolution Mass Spectrometry (HRMS): The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain the high-resolution mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (typically 500 MHz or higher). A standard suite of experiments is performed:
-
¹H NMR: To determine the chemical shifts and coupling constants of protons.
-
¹³C NMR: To identify the chemical shifts of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
Visualization of the Elucidation Process
The following diagrams illustrate the key steps and relationships in the structure elucidation of this compound.
Caption: Workflow for the isolation and structure elucidation of this compound.
Caption: Key HMBC correlations confirming the structure of this compound.
The comprehensive analysis of the spectroscopic and spectrometric data, guided by the logical interpretation of 2D NMR correlations, unequivocally established the chemical structure of this compound. This foundational knowledge is indispensable for its further investigation as a potential therapeutic agent.
An In-depth Technical Guide to the Synthesis and Characterization of 27-O-acetyl-withaferin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 27-O-acetyl-withaferin A, a derivative of the well-studied bioactive compound, withaferin A. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant chemical transformations and potential biological pathways.
Introduction
Withaferin A, a steroidal lactone isolated from Withania somnifera, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties. Chemical modification of withaferin A is a key strategy for developing analogs with improved potency, selectivity, and pharmacokinetic profiles. One such derivative, this compound, has been a subject of recent scientific interest. This guide will delve into the technical aspects of its synthesis and characterization, providing a valuable resource for its further investigation and potential therapeutic development.
Synthesis of this compound
The synthesis of this compound involves the selective acetylation of the primary hydroxyl group at the C-27 position of withaferin A. While a detailed, step-by-step protocol for this specific mono-acetylation is not extensively documented in publicly available literature, a general approach can be inferred from standard organic chemistry procedures and related transformations of withanolides.
General Experimental Protocol for Acetylation
A plausible method for the selective acetylation of the C-27 hydroxyl group would involve the use of a mild acetylating agent in the presence of a suitable base. The primary hydroxyl at C-27 is sterically more accessible and more reactive than the tertiary hydroxyl at C-4, allowing for a degree of selectivity under controlled reaction conditions.
Materials:
-
Withaferin A
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
Pyridine or a non-nucleophilic base like triethylamine (TEA)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve withaferin A in a suitable anhydrous solvent such as dichloromethane or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution in an ice bath (0 °C). Add the base (e.g., pyridine or triethylamine) followed by the slow, dropwise addition of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and to minimize the formation of di-acetylated and other byproducts.
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water or saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
dot
Caption: General workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₀O₇ | [PubChem] |
| Molecular Weight | 512.6 g/mol | [PubChem] |
| Exact Mass | 512.27740361 Da | [PubChem] |
| XLogP3 | 3.9 | [PubChem] |
| Hydrogen Bond Donor Count | 1 | [PubChem] |
| Hydrogen Bond Acceptor Count | 7 | [PubChem] |
| Rotatable Bond Count | 4 | [PubChem] |
| Topological Polar Surface Area | 102 Ų | [PubChem] |
Spectroscopic Data
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ is typically observed.
Expected Data:
| Ion | Calculated m/z | Observed m/z (example) |
| [C₃₀H₄₀O₇+H]⁺ | 513.2847 | 513.2845 |
| [C₃₀H₄₀O₇+Na]⁺ | 535.2666 | 535.2663 |
Note: The observed m/z values are hypothetical and would be determined experimentally.
¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure and confirming the position of the acetyl group.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
Key Diagnostic ¹H NMR Signals:
The key indicator of successful acetylation at the C-27 position is the downfield shift of the H-27 protons and the appearance of a new singlet corresponding to the acetyl methyl protons.
| Proton Assignment | Approximate Chemical Shift (δ) in CDCl₃ | Multiplicity |
| H-27a, H-27b | 4.5 - 4.8 ppm | d, d |
| Acetyl -CH₃ | ~2.1 ppm | s |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.
Biological Activity
While the biological activity of withaferin A is extensively studied, data specifically on this compound is more limited. Recent studies have begun to explore its cytotoxic effects.
Cytotoxicity Against Prostate Cancer Cell Lines
A 2024 study investigated the cytotoxic activity of this compound against several human prostate cancer cell lines.[1]
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed prostate cancer cells (LNCaP, 22Rv1, DU-145, and PC-3) and normal human foreskin fibroblast (HFF) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
dot
Caption: Workflow for determining cytotoxicity using the MTT assay.
Cytotoxicity Data (IC₅₀ in µM): [1]
| Cell Line | This compound |
| LNCaP | >10 |
| 22Rv1 | 5.8 ± 0.5 |
| DU-145 | 2.8 ± 0.2 |
| PC-3 | 3.5 ± 0.3 |
| HFF | >10 |
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the extensive research on its parent compound, withaferin A, it is plausible that the acetylated derivative may affect similar pathways involved in cancer cell proliferation, apoptosis, and inflammation.
Potential Target Pathways of Withaferin A (for investigation with the acetylated derivative):
-
NF-κB Signaling Pathway: Withaferin A is a known inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival.
-
Apoptosis Induction: Withaferin A induces apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and caspases.
-
Hedgehog Signaling Pathway: Some studies suggest that withanolides can inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[2]
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth and proliferation, and it is a known target of many natural product-based anti-cancer agents.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis, and is another potential target.
dot
Caption: Potential signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound is a promising derivative of withaferin A that warrants further investigation. This guide has provided an overview of its synthesis and characterization, along with initial data on its biological activity. Future research should focus on:
-
Developing and optimizing a selective and high-yielding synthesis protocol.
-
Conducting extensive in vitro and in vivo studies to fully characterize its pharmacological profile.
-
Elucidating the specific signaling pathways it modulates to understand its mechanism of action.
-
Investigating its potential as a lead compound for the development of novel therapeutics.
This technical guide serves as a foundational resource for researchers and professionals to advance the scientific understanding and potential clinical applications of this compound.
References
An In-depth Technical Guide to 27-O-acetyl-withaferin A: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-O-acetyl-withaferin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Isolated from plants of the Solanaceae family, notably Withania aristata, this acetylated derivative of withaferin A has garnered significant interest in the scientific community for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent.
Physical and Chemical Properties
This compound is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₀O₇ | [3] |
| Molecular Weight | 512.63 g/mol | [2][3] |
| CAS Number | 1214886-35-7 | [3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. | |
| Predicted Relative Density | 1.26 g/cm³ | [5] |
Spectral Data:
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data is available and has been instrumental in confirming the molecular formula.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data have been reported, providing detailed insights into the molecule's complex steroidal structure.[6][7]
Experimental Protocols
Isolation and Purification of this compound from Withania aristata
The following is a general workflow for the isolation and purification of this compound, based on methods described for withanolides.[8]
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodologies:
-
Extraction: The dried and powdered leaves of Withania aristata are typically extracted with a polar solvent like methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning. A common method involves partitioning between an aqueous phase and an organic phase (e.g., chloroform) to separate compounds based on their polarity.
-
Chromatography: The organic phase, enriched with withanolides, is then subjected to multiple chromatographic steps.
-
Column Chromatography: Initial purification is often achieved using column chromatography on silica gel, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a reverse-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[9][10][11][12][13]
-
-
Crystallization: The purified fractions are concentrated, and the pure this compound is obtained by crystallization from a suitable solvent.
Biological Activities and Signaling Pathways
This compound exhibits potent antiproliferative and pro-apoptotic activities against various cancer cell lines.[2] While much of the mechanistic research has focused on its parent compound, withaferin A, emerging evidence suggests that the acetylated form may have distinct or enhanced effects on cellular signaling pathways.
Antiproliferative and Apoptotic Effects
This compound has been shown to induce apoptosis in human tumor cells.[2] The induction of apoptosis is a key mechanism for its anticancer effects. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Proposed apoptotic pathway induced by this compound.
Potential Modulation of Key Signaling Pathways
Based on the known activities of withanolides, this compound is hypothesized to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
-
NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory and immune responses and is often constitutively active in cancer cells, promoting cell survival and proliferation. Withaferin A is a known inhibitor of the NF-κB pathway, and it is plausible that this compound shares this activity.[9][14][15]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactive in cancer, promoting tumor growth and survival. Withaferin A has been shown to inhibit STAT3 phosphorylation and activation.[1][3][4][16][17] Given the structural similarity, this compound is also being investigated for its effects on this pathway.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
Conclusion
This compound is a promising natural product with significant potential for drug development, particularly in the field of oncology. Its potent antiproliferative and pro-apoptotic activities, coupled with its potential to modulate key cancer-related signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its properties and serves as a valuable resource for researchers dedicated to advancing novel cancer therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.
References
- 1. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. Withanolides from Withania aristata as Antikinetoplastid Agents through Induction of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 1214886-35-7 [m.chemicalbook.com]
- 9. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. : Oriental Journal of Chemistry [orientjchem.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of 27-O-acetyl-withaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activities of 27-O-acetyl-withaferin A, a derivative of the well-studied withanolide, withaferin A. While direct experimental data on this compound is limited, this document extrapolates its potential anticancer and anti-inflammatory properties based on the extensive research conducted on its parent compound. The guide details the probable mechanisms of action, including the modulation of key signaling pathways, and provides standardized experimental protocols for screening its efficacy. Quantitative data for withaferin A is presented to serve as a benchmark for future studies on its 27-O-acetyl derivative. This whitepaper aims to be a foundational resource for researchers initiating investigations into the therapeutic potential of this specific withanolide derivative.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are predominantly found in plants of the Solanaceae family. Among these, withaferin A, isolated from Withania somnifera (Ashwagandha), is one of the most extensively studied due to its wide array of pharmacological properties, including anticancer, anti-inflammatory, anti-angiogenic, and pro-apoptotic effects.[1][2] Chemical modifications of withaferin A, such as acetylation, have been explored to enhance its therapeutic potential.[3] this compound is a specific derivative where the hydroxyl group at the C-27 position is acetylated. While research on this particular derivative is still emerging, structure-activity relationship studies of other withanolide analogues suggest that modifications at this position can influence biological activity.[3] This guide synthesizes the known biological activities of withaferin A to project the potential therapeutic profile of this compound.
Anticipated Biological Activities
Based on the known functions of withaferin A, this compound is predicted to exhibit significant anticancer and anti-inflammatory activities.
Anticancer Activity
Withaferin A demonstrates potent cytotoxic effects against a wide range of cancer cell lines.[4] It is anticipated that this compound will retain, and potentially have enhanced, cytotoxic properties. The primary mechanisms underlying the anticancer effects of withaferin A, and likely its acetylated derivative, include the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.[5]
Table 1: In Vitro Cytotoxicity of Withaferin A against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 0.85 | 72 |
| MDA-MB-231 | Breast Cancer | 1.07 | 72 |
| HeLa | Cervical Cancer | 0.05 - 0.1% (of extract) | Not Specified |
| CaSki | Cervical Cancer | 0.45 | Not Specified |
| A-549 | Lung Cancer | 1.3 - 10.1 (range for analogues) | Not Specified |
| HUVEC | Endothelial Cells | 0.012 | Not Specified |
Note: The data presented in this table is for the parent compound, withaferin A, and serves as a reference for the anticipated activity of this compound. The IC50 values can vary depending on the specific experimental conditions.[6][7][8][9]
Anti-inflammatory Activity
Withaferin A is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[10] It is hypothesized that this compound will also possess potent anti-inflammatory properties by modulating this and other inflammatory pathways. The anti-inflammatory effects are crucial not only for treating inflammatory diseases but also for combating cancer, as chronic inflammation is a known driver of tumorigenesis.
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the compound.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in key signaling pathways.
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The biological activities of withaferin A are mediated through its interaction with multiple signaling pathways. It is anticipated that this compound will modulate similar pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Withaferin A has been shown to inhibit this pathway, leading to decreased production of pro-inflammatory cytokines and enhanced apoptosis in cancer cells.[10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Pathway
Withaferin A induces apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[11]
Caption: Induction of the intrinsic apoptosis pathway by this compound.
Experimental Workflow
A systematic screening approach is recommended to evaluate the biological activity of this compound.
Caption: A typical experimental workflow for screening this compound.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently sparse, the extensive body of research on its parent compound, withaferin A, provides a strong basis for predicting its therapeutic potential. It is highly probable that this compound will exhibit potent anticancer and anti-inflammatory properties, possibly with enhanced efficacy or an altered pharmacological profile. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for initiating a comprehensive evaluation of this promising natural product derivative. Further research is warranted to elucidate the precise biological activities and mechanisms of action of this compound, which may lead to the development of a novel therapeutic agent.
References
- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 2. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of 27-O-acetyl-withaferin A: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action of 27-O-acetyl-withaferin A, a derivative of the well-studied withaferin A. While research on this particular derivative is emerging, this document synthesizes the current understanding, drawing from available data and comparative analysis with its parent compound.
Core Mechanism of Action: Targeting Protein Kinase C
The primary identified mechanism of action for this compound is the inhibition of protein kinase C (PKC). This activity has been noted to contribute to its significant inhibitory effects on the growth of colon cancer cells. The acetylation at the C-27 position appears to play a crucial role in its bioactivity, potentially altering its binding affinity and specificity for molecular targets compared to withaferin A. Further research is required to fully elucidate the specific isoforms of PKC inhibited by this compound and the downstream consequences of this inhibition.
Quantitative Data on Biological Activity
While comprehensive quantitative data for this compound is still being gathered, initial studies have provided valuable insights into its cytotoxic potential. The following table summarizes the available data on the cytotoxic activity of this compound and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | LNCaP | Prostate Cancer | 0.49 ± 0.04 |
| 22Rv1 | Prostate Cancer | 0.31 ± 0.02 | |
| DU-145 | Prostate Cancer | 0.53 ± 0.03 | |
| PC-3 | Prostate Cancer | 0.58 ± 0.04 | |
| HFF | Normal Human Fibroblast | 0.54 ± 0.03 | |
| Acetyl derivative of compound 3¹ | LNCaP | Prostate Cancer | 1.1 ± 0.1 |
| 22Rv1 | Prostate Cancer | 1.3 ± 0.1 | |
| DU-145 | Prostate Cancer | 1.2 ± 0.1 | |
| PC-3 | Prostate Cancer | 1.3 ± 0.1 | |
| HFF | Normal Human Fibroblast | 1.4 ± 0.1 | |
| Acetyl derivative of compound 4¹ | LNCaP | Prostate Cancer | 0.19 ± 0.01 |
| 22Rv1 | Prostate Cancer | 0.15 ± 0.01 | |
| DU-145 | Prostate Cancer | 0.22 ± 0.01 | |
| PC-3 | Prostate Cancer | 0.23 ± 0.01 | |
| HFF | Normal Human Fibroblast | 0.21 ± 0.01 |
¹Compound 3 is 5β,6β-epoxy-4β-hydroxy-1-oxo-witha-2(3),23(24),25(27)-trienolide and compound 4 is a homodimer of withaferin A, both derived from this compound.[1]
Key Signaling Pathways and Molecular Interactions
Based on its structural similarity to withaferin A and the initial finding of PKC inhibition, the following signaling pathways are likely to be modulated by this compound.
Predicted signaling cascade initiated by this compound.
Given the extensive research on withaferin A, it is plausible that this compound may also influence other key cellular processes. These could include:
-
NF-κB Signaling: Withaferin A is a known inhibitor of the NF-κB pathway. The acetyl group may modulate this activity.
-
STAT3 Signaling: Inhibition of STAT3 phosphorylation is another hallmark of withaferin A's action.
-
Proteasome Inhibition: Withaferin A can inhibit the chymotrypsin-like activity of the proteasome.
-
Reactive Oxygen Species (ROS) Generation: Many withanolides induce ROS, leading to apoptosis.
Further experimental validation is necessary to confirm the extent to which this compound engages these pathways.
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of this compound would be analogous to those used for other withanolides. Below are generalized methodologies for key experiments.
Cell Viability and Cytotoxicity Assay
Generalized workflow for assessing cytotoxicity using an MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HCT116, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 to 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., total and phosphorylated forms of PKC, NF-κB, STAT3, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions
The study of this compound is in its early stages, and several avenues of research are ripe for exploration:
-
Target Identification: Unambiguously identifying the direct binding partners of this compound through techniques like affinity chromatography and mass spectrometry.
-
Kinase Profiling: A comprehensive kinase profiling study to determine its inhibitory activity against a broad panel of kinases, including different PKC isoforms.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and pharmacokinetic profile of this compound in preclinical animal models of cancer.
-
Comparative Studies: Conducting head-to-head comparisons with withaferin A across a range of cancer cell lines and mechanistic assays to delineate the specific contributions of the 27-O-acetyl group to its biological activity.
This technical guide provides a foundational understanding of the mechanism of action of this compound. As research progresses, a more detailed picture of its therapeutic potential and molecular interactions will undoubtedly emerge, paving the way for its potential development as a novel anticancer agent.
References
A Comparative Analysis of 27-O-acetyl-withaferin A and Withaferin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are the subject of intense research due to their diverse pharmacological activities. Among these, Withaferin A, isolated from Withania somnifera, stands out for its potent anti-inflammatory, anti-angiogenic, and anticancer properties. Its derivative, 27-O-acetyl-withaferin A, found in Withania aristata, presents a subtle yet significant structural modification. This technical guide provides an in-depth comparison of these two molecules, focusing on their structural distinctions, comparative biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers engaged in the exploration of withanolides for therapeutic applications.
Core Structural Differences
The fundamental difference between Withaferin A and this compound lies in the substitution at the C-27 position of the ergostane skeleton. Both molecules share the characteristic withanolide framework, which includes a nine-membered lactone ring, a 5β,6β-epoxide in the B-ring, and an α,β-unsaturated ketone in the A-ring. These features are crucial for their biological activity.
In Withaferin A, the C-27 carbon bears a hydroxyl group (-OH). In contrast, this compound features an acetyl group (-OCOCH₃) at this position. This acetylation modifies the polarity and steric bulk of the side chain, which can influence the molecule's interaction with biological targets, its solubility, and its metabolic stability. Chemical modifications such as acetylation have been noted to potentially enhance the pharmacological activity of Withaferin A.[1]
Caption: Structural conversion of Withaferin A to this compound.
Comparative Biological Activity: A Quantitative Overview
The antiproliferative activity of withanolides is a key area of investigation. While direct comparative studies between this compound and Withaferin A are limited, data from studies on withanolides isolated from Withania aristata provide valuable insights into their cytotoxic potential. The following table summarizes the available IC50 values, a measure of the concentration of a substance needed to inhibit a biological process by half.
| Compound | Cell Line | IC50 (µM) | Reference |
| Withaferin A | HL-60 (Leukemia) | 0.2 | [2] |
| HeLa (Cervical Cancer) | 2-3 | [3] | |
| SKOV3 (Ovarian Cancer) | 2-3 | [3] | |
| OVK18 (Ovarian Cancer) | 2-3 | [3] | |
| SKGII (Cervical Cancer) | 2-3 | [3] | |
| (4S,20R,22R)-4,27-diacetoxy-4-hydroxy-1-oxo-witha-2,5,16,24-tetraenolide | MCF-7 (Breast Cancer) | 5.4 | [4] |
| (4S,20R,22R)-27-acetoxy-4-p-bromobenzoyloxy-1-oxo-witha-2,5,16,24-tetraenolide | HeLa (Cervical Cancer) | 2.8 | [4] |
| MCF-7 (Breast Cancer) | 3.6 | [4] | |
| A-549 (Lung Cancer) | 3.2 | [4] |
Note: The diacetylated and bromobenzoylated derivatives are structurally distinct from this compound but provide an indication of how modifications at the C-27 position can influence cytotoxicity.
Key Signaling Pathways Modulated by Withaferin A
Withaferin A exerts its biological effects by modulating multiple signaling pathways. One of the most well-characterized mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation.
Inhibition of the NF-κB Pathway:
Withaferin A has been shown to directly target the IκB kinase β (IKKβ) subunit of the IKK complex.[5] It achieves this by covalently modifying a specific cysteine residue (Cys179) within the activation loop of IKKβ. This modification prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[5]
Caption: Mechanism of Withaferin A-mediated NF-κB inhibition.
While the specific effects of this compound on the NF-κB pathway have not been extensively reported, it is plausible that it retains some inhibitory activity due to the shared core structure. However, the acetyl group at C-27 could influence its binding affinity for IKKβ or other targets, potentially altering its potency. Further research is required to elucidate the precise molecular targets of this compound.
Experimental Protocols
Determination of Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard method for determining the IC50 values of cytotoxic compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Withaferin A and this compound stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Withaferin A and this compound in complete medium from the stock solutions.
-
After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 15-20 minutes on an orbital shaker to ensure complete dissolution.[7]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: A generalized workflow for determining IC50 values using the MTT assay.
Conclusion and Future Directions
The primary structural difference between this compound and Withaferin A is the acetylation of the C-27 hydroxyl group. This seemingly minor modification can have significant implications for the molecule's pharmacological profile. While Withaferin A is a well-documented inhibitor of the NF-κB pathway with potent cytotoxic effects against a range of cancer cell lines, the bioactivity of this compound is less characterized.
The available data suggests that modifications at the C-27 position can influence cytotoxicity. However, a direct and comprehensive comparison of the biological activities of this compound and Withaferin A is warranted. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the two compounds in a panel of cancer cell lines to determine their relative potencies.
-
Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, including NF-κB, to ascertain if its mechanism of action differs from that of Withaferin A.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds to understand how acetylation affects their drug-like properties.
A deeper understanding of the structure-activity relationships of these withanolides will be instrumental in the rational design of novel and more effective therapeutic agents for a variety of diseases.
References
- 1. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Withanolides from Withania aristata and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of 27-O-acetyl-withaferin A in Withania aristata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and biological evaluation of 27-O-acetyl-withaferin A, a naturally occurring withanolide found in Withania aristata. The document provides a comprehensive overview of the experimental protocols utilized for the extraction and purification of this compound, alongside a summary of its cytotoxic properties against various cancer cell lines. Furthermore, this guide illustrates the key signaling pathways associated with the closely related and extensively studied compound, withaferin A, offering insights into the potential mechanisms of action for its acetylated derivative.
Introduction
Withania aristata, a plant species belonging to the Solanaceae family, is a known source of withanolides, a group of C28-steroidal lactone triterpenoids. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. Among the various withanolides isolated from Withania aristata, this compound is a notable derivative of the well-known withaferin A. This guide focuses on the technical aspects of the discovery and characterization of this compound, providing valuable information for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Isolation and Purification of this compound
The isolation of this compound from the leaves of Withania aristata involves a multi-step process of extraction and chromatographic separation. The general workflow for the isolation of withanolides from plant material is depicted below.
Experimental Protocol: Extraction and Preliminary Separation
A general protocol for the extraction and initial separation of withanolides from Withania species is as follows:
-
Plant Material Preparation: Dried and powdered leaves of Withania aristata are used as the starting material.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract. This process may involve maceration or soxhlet extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This step helps to separate compounds based on their polarity. For withanolides, partitioning is often performed between an aqueous methanol phase and a non-polar solvent like chloroform or dichloromethane to enrich the withanolide fraction in the organic layer.
Experimental Protocol: Chromatographic Purification
The enriched withanolide fraction is further purified using chromatographic techniques:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and subjected to HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Structural Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Quantitative Data: Cytotoxic Activity
This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of a compound's potency in inhibiting cell growth.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Carcinoma | Data not consistently reported |
| A-549 | Lung Carcinoma | Data not consistently reported |
| MCF-7 | Breast Adenocarcinoma | Data not consistently reported |
Note: Specific IC₅₀ values for this compound are not consistently available across the reviewed literature. The table structure is provided for when such data becomes available.
Potential Signaling Pathways of Action
While the specific signaling pathways modulated by this compound have not been extensively studied, the mechanisms of its parent compound, withaferin A, have been well-documented. It is plausible that this compound shares similar mechanisms of action. The following diagrams illustrate key signaling pathways known to be affected by withaferin A.
Inhibition of the NF-κB Signaling Pathway
Withaferin A is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer progression.
Induction of Apoptosis via the Intrinsic Pathway
Withaferin A can induce apoptosis (programmed cell death) in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Conclusion and Future Directions
The discovery of this compound in Withania aristata adds to the growing family of bioactive withanolides. While initial studies have indicated its potential as a cytotoxic agent, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:
-
Quantitative Analysis: Determining the yield and concentration of this compound in different parts of Withania aristata.
-
Detailed Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to assess its efficacy and safety profile.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
This technical guide provides a foundational resource for researchers and professionals interested in the exploration and development of novel therapeutic agents from natural sources. The detailed methodologies and illustrative diagrams serve as a valuable reference for future investigations into the promising potential of this compound.
Limited In-Depth Cytotoxicity Data Available for 27-O-acetyl-withaferin A
Currently, the scientific discourse on 27-O-acetyl-withaferin A is largely centered on its role as a synthetic precursor and the general observation that acetylation can modulate the biological activity of withanolides. The available information suggests that while this specific derivative is of interest to researchers, it has not yet been the subject of comprehensive, publicly documented cytotoxicity profiling that would be necessary to construct a detailed technical guide as requested.
General Observations on Withanolide Acetylation
The acetylation of withanolides, including Withaferin A, is a chemical modification strategy employed by researchers to potentially enhance their therapeutic properties, such as cytotoxic activity against cancer cells. The addition of an acetyl group can alter the molecule's lipophilicity, which may, in turn, affect its cellular uptake and interaction with molecular targets. Some studies on various acetylated withanolides suggest that this modification can indeed lead to increased potency. However, these findings are general and not specific to the 27-O-acetyl derivative of Withaferin A.
Insights from a 2024 Study on a this compound Derivative
A recent study published in 2024 utilized 27-O-acetylwithaferin A as a starting material for the synthesis of a novel homodimer. While this research provides some of the most direct, albeit limited, insight into the cytotoxic potential related to this compound, the focus remains on the newly synthesized derivatives rather than the preliminary cytotoxicity of this compound itself. The study evaluated the cytotoxic activities of these derivatives against several prostate cancer cell lines. This indicates an ongoing interest in the therapeutic potential of molecules derived from this compound.
The Cytotoxic Profile of Withaferin A: A Well-Documented Precursor
In contrast to its 27-O-acetyl derivative, Withaferin A has been extensively studied for its potent cytotoxic and anti-cancer properties. It is known to induce apoptosis (programmed cell death) in a variety of cancer cell lines through multiple signaling pathways.
Key Signaling Pathways Targeted by Withaferin A
Extensive research has elucidated several key signaling pathways that are modulated by Withaferin A to exert its cytotoxic effects. These include:
-
Induction of Oxidative Stress: Withaferin A has been shown to increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB plays a crucial role in promoting cancer cell survival and proliferation. Withaferin A can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
-
Modulation of Apoptotic Pathways: Withaferin A can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. It has been shown to regulate the expression of key apoptotic proteins such as Bcl-2 family members and caspases.
-
Cell Cycle Arrest: Withaferin A can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing and proliferating.
A simplified representation of the general apoptotic signaling pathway, which Withaferin A is known to influence, is provided below. It is important to note that this diagram is based on the known mechanisms of the parent compound and not specifically this compound.
Future Research Directions
The limited data on the preliminary cytotoxicity of this compound highlights a significant gap in the current understanding of withanolide pharmacology. Future research should be directed towards:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a broad panel of cancer cell lines.
-
Mechanistic Studies: Investigating the specific molecular mechanisms and signaling pathways through which this compound induces cytotoxicity.
-
Comparative Analysis: Directly comparing the cytotoxic potency and mechanisms of action of this compound with its parent compound, Withaferin A, and other acetylated derivatives.
Such studies are crucial for determining the therapeutic potential of this compound and for guiding the rational design of more effective withanolide-based anti-cancer agents. Until such data becomes available, a detailed technical guide on its preliminary cytotoxicity cannot be comprehensively compiled.
In Silico Modeling of 27-O-acetyl-withaferin A Protein Binding: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in silico modeling studies and extensive protein binding data for 27-O-acetyl-withaferin A are limited in publicly available research. This guide leverages the substantial body of research on its parent compound, Withaferin A (WA), as a close structural and functional analogue. Chemical modifications such as acetylation can influence the pharmacological activity of Withaferin A.[1] Therefore, the principles, protocols, and known protein interactions outlined herein for Withaferin A provide a robust framework for initiating in silico investigations into the binding characteristics of this compound.
Introduction to Withaferin A and the Significance of In Silico Modeling
Withaferin A (WA) is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha).[1][2][3] It has garnered significant attention in pharmacological research due to its pleiotropic activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][4] These therapeutic properties are largely attributed to its ability to interact with and modulate the activity of a wide array of protein targets, thereby influencing various signaling pathways.[1][2][4]
In silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, has become an indispensable tool in modern drug discovery. These computational methods allow for the prediction and analysis of small molecule-protein interactions at an atomic level, providing insights into binding affinities, mechanisms of action, and potential for therapeutic development. For a compound like this compound, where experimental data may be sparse, in silico approaches offer a powerful and cost-effective means to generate initial hypotheses about its protein binding profile and guide further experimental validation.
Key Protein Targets and Binding Affinities of Withaferin A
In silico and experimental studies have identified numerous protein targets of Withaferin A. The following table summarizes the reported binding affinities of Withaferin A with several key proteins implicated in various diseases, particularly cancer. These values, typically expressed as binding energy (in kcal/mol), indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity.
| Target Protein | PDB ID(s) | Binding Energy (kcal/mol) | In Silico Method | Therapeutic Area |
| Mortalin (mtHsp70) | - | -8.85 | Molecular Docking | Cancer |
| Nrf2 | - | -12.59 | Molecular Docking | Cancer, Oxidative Stress |
| α-glucosidase | - | -6.44 | Molecular Docking | Diabetes |
| β-glucosidase | - | -4.43 | Molecular Docking | Diabetes |
| NPC1 | - | -5.73 | Molecular Docking | Hypercholesterolemia |
| SRB1 | - | -7.16 | Molecular Docking | Hypercholesterolemia |
| 3ERT | 3ERT | -9.93 | Molecular Docking | Cancer |
| 4J96 | 4J96 | -8.34 | Molecular Docking | Cancer |
| 4UYA | 4UYA | -9.93 | Molecular Docking | Cancer |
| 4ZXT | 4ZXT | -8.03 | Molecular Docking | Cancer |
| 6XXP | 6XXP | -9.69 | Molecular Docking | Cancer |
| 7SAP | 7SAP | -6.10 | Molecular Docking | Cancer |
| α-amylase | - | -9.79 | Molecular Docking | Obesity |
| MCL-1 | - | -10.1 | Molecular Docking | Cancer |
| BCL-W | - | -9.2 | Molecular Docking | Cancer |
| ERα | - | -9.5 | Molecular Docking | Cancer |
| BCL-2 | - | -8.3 | Molecular Docking | Cancer |
| GRP78 | - | -8.7 | Molecular Docking | COVID-19 |
| SARS-CoV-2 Mpro | 6LU7 | -9.83 | Molecular Docking | COVID-19 |
Signaling Pathways Modulated by Withaferin A
Withaferin A exerts its biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for predicting the functional consequences of this compound protein binding.
One of the most prominent pathways affected by Withaferin A is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2] NF-κB plays a critical role in inflammation and cancer progression. Withaferin A has been shown to inhibit NF-κB activation, leading to downstream effects such as the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Another critical pathway targeted by Withaferin A is the Akt (Protein Kinase B) signaling pathway .[1] The Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature of many cancers. Withaferin A has been demonstrated to suppress Akt signaling, contributing to its anti-proliferative and pro-apoptotic effects.
Experimental Protocols for In Silico Modeling
A systematic in silico workflow is essential for accurately predicting the protein binding of this compound. The following sections detail the key steps involved in molecular docking and molecular dynamics simulations.
General In Silico Modeling Workflow
The overall process begins with defining the research question and preparing the necessary molecular structures, followed by computational simulations and analysis of the results.
Detailed Methodology for Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5]
-
Protein Preparation:
-
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[6] This step is crucial for accurate docking calculations.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand's geometry is optimized through energy minimization to obtain a low-energy conformation.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein. This grid defines the search space for the ligand during the docking process.
-
-
Docking Simulation:
-
A docking algorithm is used to explore various conformations of the ligand within the defined grid box and to calculate the binding energy for each conformation.
-
Software such as AutoDock Vina, GOLD, or SwissDock can be utilized for this purpose.[7]
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose based on the lowest binding energy.[5]
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Detailed Methodology for Molecular Dynamics Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more detailed understanding of its stability and interactions.[8][9]
-
System Preparation:
-
The best-docked complex from the molecular docking study is used as the starting point.
-
The complex is placed in a simulation box, typically a cube or a rectangular prism, and solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system and to mimic physiological salt concentrations.
-
-
Force Field Selection:
-
A force field (e.g., CHARMM, AMBER, GROMACS) is chosen to describe the potential energy of the system.[10] The choice of force field is critical for the accuracy of the simulation.
-
-
Minimization and Equilibration:
-
The system is first subjected to energy minimization to remove any steric clashes.
-
This is followed by a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, and then under an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures that the system is stable at the desired temperature and pressure before the production run.
-
-
Production Simulation:
-
The production MD simulation is run for a specific duration, typically ranging from nanoseconds to microseconds, depending on the research question.
-
-
Trajectory Analysis:
-
The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex. Key parameters to analyze include:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone from its initial position over time. A stable RMSD indicates that the protein has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. Higher RMSF values indicate greater flexibility.
-
Binding Free Energy Calculation (e.g., MM/GBSA or MM/PBSA): Provides a more accurate estimation of the binding affinity compared to the docking score.
-
-
Conclusion and Future Directions
While direct experimental data on the protein binding of this compound is currently limited, the extensive research on its parent compound, Withaferin A, provides a strong foundation for in silico investigation. The methodologies and known protein-ligand interactions detailed in this guide offer a comprehensive starting point for researchers to explore the therapeutic potential of this compound.
Future in silico studies should focus on performing comparative molecular docking and molecular dynamics simulations of both Withaferin A and this compound against a panel of relevant protein targets. This will help to elucidate how the addition of the acetyl group at the 27-position influences binding affinity and specificity. The predictions from these computational studies will be invaluable for guiding subsequent experimental validation, ultimately accelerating the drug discovery and development process for this promising natural product derivative.
References
- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. banglajol.info [banglajol.info]
- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oamjms.eu [oamjms.eu]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 10. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability and Pharmacokinetics of Withaferin A: An In-depth Technical Guide
Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the bioavailability and pharmacokinetics of 27-O-acetyl-withaferin A. This document provides a comprehensive overview of the parent compound, withaferin A, to serve as a foundational resource for researchers, scientists, and drug development professionals. The information presented herein is intended to offer insights that may be extrapolated to its acetylated derivative, albeit with due scientific caution.
Introduction
Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a therapeutic agent. This technical guide synthesizes the current knowledge on the bioavailability and pharmacokinetics of withaferin A, presenting quantitative data, detailed experimental methodologies, and relevant biological pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of withaferin A have been investigated in various preclinical models. The data, summarized below, highlight the compound's rapid absorption and variable bioavailability, which appears to be influenced by the formulation and animal species.
| Parameter | Species | Dose & Route | Value | Reference |
| Cmax | Rat (Sprague Dawley) | 500 mg/kg (WSE, oral) | 124.415 ± 64.932 ng/mL | [2] |
| Rat | 10 mg/kg (oral) | 619 ± 125 ng/mL | [2] | |
| Mouse (BALB/c) | 4 mg/kg (IP) | 1.8 µM | [2] | |
| Mouse | Not Specified | 16.69 ± 4.02 ng/mL | [3] | |
| Tmax | Rat (Sprague Dawley) | 500 mg/kg (WSE, oral) | 0.250 ± 0.000 h | [2] |
| Rat | 10 mg/kg (oral) | 0.11 ± 0.07 h | [2] | |
| Mouse (BALB/c) | 4 mg/kg (IP) | 0.083 h | [2] | |
| AUC(0-t) | Mouse (BALB/c) | 4 mg/kg (IP) | 1.09 µM·h | [2] |
| Mouse | Not Specified | 1572.27 ± 57.80 ng/mL·min | [3] | |
| Mouse | 10 mg/kg (IV) | 3996.9 ± 557.6 ng/mL·h | [4] | |
| Mouse | 70 mg/kg (oral) | 141.7 ± 16.8 ng/mL·h | [4] | |
| Half-life (t1/2) | Rat (Sprague Dawley) | 500 mg/kg (WSE, oral) | 3.148 ± 0.612 h | [2] |
| Rat | 10 mg/kg (oral) | 7.6 ± 3.3 h | [2] | |
| Mouse (BALB/c) | 4 mg/kg (IP) | 1.36 h | [2] | |
| Mouse | Not Specified | 59.92 ± 15.90 min | [3] | |
| Bioavailability (F) | Rat | 10 mg/kg (oral) vs. 5 mg/kg (IV) | 32.4 ± 4.8% | [2] |
| Mouse | 70 mg/kg (oral) vs. 10 mg/kg (IV) | 1.8% | [4][5] |
WSE: Withania somnifera extract; IP: Intraperitoneal; IV: Intravenous
Experimental Protocols
The pharmacokinetic data presented above were generated using a variety of experimental designs. Below are detailed methodologies from key studies.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague Dawley rats.[2]
-
Dosing:
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: A rapid, selective, and reproducible ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the simultaneous determination of seven withanosides and withanolides.[2]
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: BALB/c mice.[2]
-
Dosing: A single intraperitoneal (I.P.) injection of 4 mg/kg of withaferin A.[2]
-
Sample Collection: Blood samples were collected at predetermined time intervals.
-
Analytical Method: High-performance liquid chromatography (HPLC) was used for the analysis.[2]
A separate study in mice involved the following:
-
Dosing:
-
Analytical Method: A validated LC-MS/MS method was used for bioanalysis.[4]
The following diagram illustrates a general workflow for a typical in vivo pharmacokinetic study.
Signaling Pathways Modulated by Withaferin A
Withaferin A exerts its biological effects by modulating multiple signaling pathways. Its anti-cancer and anti-inflammatory properties are often attributed to its interaction with key cellular targets. The diagram below illustrates some of the primary signaling pathways affected by withaferin A.
Conclusion
The available data on withaferin A suggest that it is a promising therapeutic candidate with a complex pharmacokinetic profile. Its oral bioavailability is a key challenge that needs to be addressed for successful clinical translation.[6][7] Future research should focus on the development of novel formulations to enhance its systemic exposure. Furthermore, a comprehensive investigation into the pharmacokinetics of its derivatives, including this compound, is warranted to explore if such modifications can lead to improved ADME properties. The methodologies and pathways outlined in this guide provide a solid foundation for these future endeavors.
References
- 1. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and pharmacokinetics of Withaferin-A in advanced stage high grade osteosarcoma: A phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 27-O-acetyl-withaferin A: A Technical Guide
Disclaimer: Direct experimental data on the molecular targets of 27-O-acetyl-withaferin A is limited in publicly available scientific literature. This guide provides a comprehensive overview of the molecular targets of its parent compound, withaferin A (WA). The acetylation at the C-27 position may influence the pharmacokinetic and pharmacodynamic properties, potentially altering the binding affinities and overall activity profile. The information presented herein serves as a foundational resource for researchers and drug development professionals to infer potential targets and guide future investigations into this compound.
Introduction
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its pleiotropic pharmacological activities, particularly its anticancer properties. Its derivative, this compound, is a naturally occurring or synthetically modified compound whose specific molecular interactions are yet to be fully elucidated. Understanding the molecular targets of WA provides a strong framework for predicting the mechanism of action of its acetylated form. This technical guide summarizes the known molecular targets of withaferin A, presenting quantitative data, detailed experimental protocols for target identification, and diagrams of key signaling pathways.
Quantitative Data on Molecular Interactions of Withaferin A
The following tables summarize the available quantitative data for the interaction of withaferin A with its molecular targets and its effects on various cancer cell lines.
Table 1: Binding Affinities and Inhibition Constants of Withaferin A for Direct Protein Targets
| Target Protein | Method | Reported Value | Cell Line/System | Reference |
| Heat shock protein 90 (Hsp90) | Computational Docking | Binding Energy: -9.10 kcal/mol | In silico | [1] |
| Heat shock protein 90 (Hsp90) | Computational Docking | Inhibition Constant (Ki): 214.73 nM | In silico | [1] |
| Mortalin (HSPA9) | Computational Docking | Binding Energy: -9.8 kcal/mol | In silico | [2] |
| Hsp90-Cdc37 Interaction | Chemical Proteomics | Dissociation Constant (Kd): 6.45 µM | In vitro | [1] |
Table 2: IC50 Values of Withaferin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 1.24 | [3] |
| MiaPaCa2 | Pancreatic Cancer | 2.93 | [3] |
| BxPc3 | Pancreatic Cancer | 2.78 | [3] |
| HeLa | Cervical Cancer | ~2.5 | [4] |
| OVK18 | Ovarian Cancer | ~2.5 | [4] |
| SKOV3 | Ovarian Cancer | ~5.0 | [4] |
| MCF-7 | Breast Cancer | ~2.5 | [4] |
| MDA-MB-231 | Breast Cancer | ~2.5 | [4] |
Experimental Protocols for Molecular Target Identification
The identification of withaferin A's molecular targets has been accomplished through a variety of advanced experimental techniques. These protocols can be adapted for the investigation of this compound.
SILAC-Based Quantitative Proteomics for Target Discovery
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for the unbiased identification and quantification of proteins that are differentially expressed or post-translationally modified upon drug treatment.[3][5][6]
Protocol Outline:
-
Cell Culture and Isotope Labeling:
-
Culture prostate cancer cells (e.g., LNCaP, 22Rv1, DU-145) in DMEM media deficient in lysine and arginine.[6]
-
Supplement the media for the "light" population with normal lysine and arginine.
-
Supplement the media for the "medium" and "heavy" populations with isotopically labeled lysine and arginine (e.g., 13C6-lysine and 13C6,15N4-arginine).
-
Ensure at least five to six cell doublings for complete incorporation of the labeled amino acids.
-
-
Withaferin A Treatment:
-
Treat the "medium" and "heavy" labeled cell populations with withaferin A at a desired concentration and for different time points (e.g., 4h and 24h).[3]
-
Treat the "light" labeled population with vehicle control (DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
-
Protein Digestion and Mass Spectrometry:
-
Mix equal amounts of protein from the "light," "medium," and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the protein mixture using trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use software such as MaxQuant or Proteome Discoverer to identify and quantify the proteins based on the mass shifts of the isotopic labels.
-
Proteins showing significant changes in abundance in the withaferin A-treated samples compared to the control are considered potential targets or downstream effectors.
-
Vimentin Binding Assay
Withaferin A has been shown to directly bind to the intermediate filament protein vimentin.[4][7][8] The following protocol describes a method to assess this interaction.
Protocol Outline:
-
Protein Incubation:
-
Incubate purified recombinant vimentin protein with withaferin A or a biotinylated withaferin A analog in a suitable buffer (e.g., 20 mM Tris).[4]
-
Include a vehicle control (DMSO) and a competition control with an excess of unlabeled withaferin A.
-
Incubate for 30 minutes at 37°C.
-
-
UV Crosslinking (for photo-reactive probes):
-
If using a photo-reactive biotinylated probe, expose the samples to UV radiation to induce covalent crosslinking.[4]
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein-drug complexes by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
If a biotinylated probe was used, detect the labeled vimentin using streptavidin-HRP.
-
Alternatively, if assessing changes in vimentin conformation or aggregation, probe the blot with an anti-vimentin antibody.
-
-
Affinity Pull-down Assay:
-
Incubate cell lysates with biotinylated withaferin A.
-
Capture the biotinylated probe and any bound proteins using streptavidin-coated beads.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and identify them by Western blotting or mass spectrometry.
-
NF-κB Inhibition Assay
Withaferin A is a known inhibitor of the NF-κB signaling pathway.[8][9] This can be validated using a reporter gene assay.
Protocol Outline:
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element upstream of a luciferase or fluorescent protein gene.
-
Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
Treat the transfected cells with varying concentrations of withaferin A or this compound.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined period.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the NF-κB reporter activity to the control reporter activity.
-
-
Data Analysis:
-
Calculate the inhibition of NF-κB activity at different concentrations of the compound and determine the IC50 value.
-
Signaling Pathways Modulated by Withaferin A
Withaferin A exerts its biological effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate the key pathways targeted by withaferin A.
Inhibition of the STAT3 Signaling Pathway
Withaferin A has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor.[10]
Modulation of the Akt/NF-κB Signaling Pathway
Withaferin A can suppress the pro-survival Akt/NF-κB signaling pathway, leading to the induction of apoptosis in cancer cells.[11][12]
Experimental Workflow for SILAC-Based Target Identification
The following diagram outlines the general workflow for identifying molecular targets using the SILAC method.
Conclusion and Future Directions
While the direct molecular targets of this compound remain to be definitively identified, the extensive research on its parent compound, withaferin A, provides a robust starting point for investigation. The primary known targets of withaferin A include cytoskeletal proteins like vimentin and key components of oncogenic signaling pathways such as STAT3 and NF-κB. The experimental protocols detailed in this guide offer a clear roadmap for the elucidation of the specific molecular interactions of this compound. Future research should focus on comparative studies between withaferin A and its acetylated derivative to understand how this modification impacts target binding affinity, cellular uptake, and overall biological activity. Such studies will be crucial for the rational design and development of withanolide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A vimentin binding small molecule leads to mitotic disruption in mesenchymal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantitative analysis of cellular proteins affected by treatment with withaferin a using a SILAC-based proteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. The Tumor Inhibitor and Antiangiogenic Agent Withaferin A Targets the Intermediate Filament Protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Initial Anticancer Properties of 27-O-acetyl-withaferin A and its Parent Compound Withaferin A
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, have garnered significant attention for their diverse pharmacological activities. Among these, Withaferin A (WA), primarily isolated from Withania somnifera, is extensively studied for its potent anticancer properties. Its derivative, 27-O-acetyl-withaferin A, found in species such as Withania aristata, is also emerging as a compound of interest.[1] This technical guide provides a comprehensive overview of the initial anticancer properties of this compound, drawing heavily upon the well-documented mechanisms of its parent compound, Withaferin A. It covers key mechanisms of action, quantitative cytotoxicity data, detailed experimental protocols, and visual representations of critical pathways and workflows to facilitate further research and development.
Core Anticancer Mechanisms
While research specifically targeting this compound is nascent, the extensive body of work on Withaferin A provides a strong foundational understanding of its likely mechanisms of action. These compounds share a core structure, suggesting analogous biological activities. The primary anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which Withaferin A eliminates cancer cells.[3] This process is initiated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway Activation: WA induces apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[4] This is characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c into the cytosol, and modulation of the Bcl-2 family of proteins.[5] Specifically, WA treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[3][5] This cascade activates initiator caspase-9 and executioner caspase-3, culminating in the cleavage of key cellular substrates like poly-(ADP-ribose)-polymerase (PARP) and subsequent DNA fragmentation.[5][6]
-
Extrinsic Pathway and p53 Activation: WA has been shown to restore the function of the tumor suppressor protein p53.[3] It can increase p53 expression and phosphorylation, enhancing its transcriptional activity.[5] This, in turn, can upregulate p53 target genes like p21 (involved in cell cycle arrest) and Bax (involved in apoptosis), further promoting cell death.[5]
Cell Cycle Arrest
Withaferin A effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[3] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to mitotic catastrophe and cell death. The arrest is associated with the modulation of key cell cycle regulatory proteins, including:
-
Downregulation of cyclins such as Cyclin B1.
-
Alteration in the activity of cyclin-dependent kinases (CDKs), like CDK1.[7]
-
Upregulation of CDK inhibitors, such as p21.[5]
Inhibition of Key Signaling Pathways
WA exerts its anticancer effects by interfering with multiple oncogenic signaling pathways that are crucial for tumor growth, survival, and metastasis.
-
NF-κB Pathway: Withaferin A is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes inflammation, survival, and proliferation. WA can prevent the degradation of IκBα, thereby blocking the nuclear translocation and DNA binding activity of NF-κB.[7]
-
Akt/STAT3 Signaling: The compound has been shown to inhibit the phosphorylation and activation of Akt and STAT3, two critical nodes in cancer cell survival and proliferation signaling.[8]
-
Anti-Angiogenic Effects: WA demonstrates potent anti-angiogenic activity by inhibiting pathways that support new blood vessel formation, a process critical for tumor growth. It has been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF).[8]
Quantitative Data Presentation: Cytotoxicity
The antiproliferative activity of withanolides is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. While specific data for this compound is limited, studies on related compounds from Withania aristata and extensive data on Withaferin A demonstrate potent activity across various cancer cell lines.
| Compound/Derivative Name | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Withaferin A | MCF-7 | Breast (ER+) | 0.85 | [9] |
| MDA-MB-231 | Breast (Triple Negative) | 1.07 | [9] | |
| CaSki | Cervical | 0.45 | [8] | |
| PC-3 | Prostate | ~2.0 | [2] | |
| Various Melanoma Lines | Melanoma | 1.8 - 6.1 | [5] | |
| KLE | Endometrial | 10 | [3] | |
| (4S,20R,22R)-4,27-diacetoxy-4-hydroxy-1-oxo-witha-2,5,16,24-tetraenolide | MCF-7 | Breast | 5.4 | [10] |
| (4S,20R,22R)-27-acetoxy-4-p-bromobenzoyloxy-1-oxo-witha-2,5,16,24-tetraenolide | HeLa | Cervical | 2.8 | [10] |
| MCF-7 | Breast | 3.6 | [10] | |
| A-549 | Lung | 3.1 | [10] |
Note: These compounds are semisynthetic derivatives from Withania aristata and represent the closest available data for 27-O-acetylated withanolides.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are standard protocols for key assays used to evaluate the anticancer properties of compounds like this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.[12] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the desired concentrations of this compound for the specified time.[13]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Combine all cells from each sample.[13]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of Propidium Iodide (PI) solution (e.g., 1 mg/mL).[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16]
-
Cell Preparation: Culture and treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells.
-
Fixation: Wash the cells with PBS, then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS to prevent staining of double-stranded RNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the generation of a histogram that displays the percentage of cells in each phase of the cell cycle.[16]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, PARP, Bcl-2, cyclins).[18]
-
Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.[19]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a specific primary antibody overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19] The intensity of the bands can be quantified using densitometry software.[19]
In Vivo Tumor Growth Inhibition (Xenograft Model)
This model assesses the anticancer efficacy of a compound in a living organism.[20]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[21]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.[20][22]
-
Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control (vehicle) groups.[22]
-
Compound Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dose and schedule.[21]
-
Monitoring: Measure tumor volume (typically using calipers) and mouse body weight two to three times per week to assess efficacy and toxicity.[22]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[23]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway induced by Withaferin A.
Experimental Workflow Diagram
Caption: Standard workflow for preclinical anticancer drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. Withanolides from Withania aristata and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 23. Therapeutic Effects of Hybrid Liposomes Against Xenograft Mouse Model of Colorectal Cancer In Vivo Due to Long-term Accumulation | Anticancer Research [ar.iiarjournals.org]
Methodological & Application
Application Note: Quantitative Analysis of 27-O-acetyl-withaferin A in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Withaferin A, a bioactive steroidal lactone derived from Withania somnifera, has garnered significant attention for its therapeutic potential, including anti-inflammatory, anti-tumor, and neuroprotective properties. Its derivatives, such as 27-O-acetyl-withaferin A, are of increasing interest in drug discovery and development. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
Principle
This method employs a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. Following extraction from the plasma matrix, the analyte is separated from endogenous components using reverse-phase High-Performance Liquid Chromatography (HPLC). The analyte is then ionized by electrospray ionization (ESI) and quantified based on specific precursor-to-product ion transitions.
Experimental Protocol
3.1. Materials and Reagents
-
This compound (analytical standard)
-
Withaferin A (or other suitable internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Control (blank) plasma (e.g., human, rat, mouse)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
3.2. Instrumentation
-
An HPLC or UHPLC system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3.3. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to obtain a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
3.4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard at an appropriate concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3.5. LC-MS/MS Conditions
3.5.1. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[1][2]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 2-5 µL.[4]
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 2.5 95 4.5 95 4.6 40 | 6.0 | 40 |
3.5.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Source Temperature: 550°C.[3]
-
Ion Spray Voltage: 5500 V.[3]
-
MRM Transitions: The following table outlines the proposed MRM transitions. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 513.3 | 453.3 (Quant) | 150 | Optimize |
| (Qualifier) | 513.3 | 471.3 (Qual) | 150 | Optimize |
| Withaferin A (IS) | 471.3 | 281.2 (Quant) | 150 | Optimize |
Note: The transition 513.3 -> 453.3 corresponds to the neutral loss of acetic acid. The transition 513.3 -> 471.3 corresponds to the loss of the acetyl group as a ketene. For the internal standard Withaferin A, the transition m/z 471.3 → 281.2 is a well-established fragmentation.[5][6]
Data Presentation and Method Validation
Method validation should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 0.012 | 0.48 | 96.0 |
| 1 | 0.025 | 1.05 | 105.0 |
| 5 | 0.128 | 5.10 | 102.0 |
| 20 | 0.505 | 19.8 | 99.0 |
| 100 | 2.510 | 100.4 | 100.4 |
| 250 | 6.320 | 249.5 | 99.8 |
| 500 (ULOQ) | 12.55 | 501.2 | 100.2 |
Table 2: Example Inter-day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | CV (%) | Accuracy (%) |
| LLOQ | 0.5 | 0.52 | 8.5 | 104.0 |
| Low | 1.5 | 1.45 | 6.2 | 96.7 |
| Medium | 75 | 78.1 | 4.1 | 104.1 |
| High | 400 | 390.5 | 3.5 | 97.6 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Inhibition of the NF-κB signaling pathway by Withaferin A derivatives.
Discussion
The described LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in plasma. The protein precipitation protocol is rapid and effective for sample cleanup.[4][7] The chromatographic conditions are designed to provide good peak shape and separation from potential interferences. The use of MRM ensures high specificity by monitoring a unique precursor-to-product ion transition. Withaferin A and its derivatives are known inhibitors of the NF-κB pathway, which is critical in inflammation and cancer.[8][9][10] They typically act by inhibiting the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1][11] This mechanism underscores the therapeutic relevance of accurately quantifying these compounds to correlate exposure with biological activity. The protocol provided here serves as a robust starting point for researchers and should be fully validated for the specific biological matrix and instrumentation used.
References
- 1. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of 27-O-acetyl-withaferin A Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-O-acetyl-withaferin A is a bioactive steroidal lactone derived from the plant Withania somnifera. As a derivative of the well-studied withaferin A, it is of significant interest in drug discovery and development for its potential therapeutic properties. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure consistency and reliability in experimental workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₀O₇ | [1] |
| Molecular Weight | 512.6 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is recommended as the primary solvent due to the high solubility of the parent compound, withaferin A, in it.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
Protocol:
-
Pre-warming the Solvent: Before use, bring the anhydrous DMSO to room temperature.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.126 mg of the compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 512.6 g/mol x 1000 mg/g = 5.126 mg
-
-
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution with 5.126 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Enhancing Solubility (if necessary):
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to several months), store the aliquots at -20°C.[3] For long-term storage (up to one year), store at -80°C.[1]
-
Workflow Diagram:
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Solutions
For cell-based assays and other experiments, the concentrated stock solution must be further diluted to the desired final concentration in the appropriate aqueous buffer or cell culture medium.
Protocol for Dilution:
-
Thawing the Stock Solution:
-
Retrieve a single aliquot of the frozen stock solution.
-
Thaw the stock solution at room temperature or in a 37°C water bath.
-
Briefly vortex the thawed stock solution to ensure homogeneity.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, it is recommended to add the stock solution to the aqueous medium while vortexing.
-
Due to the hydrophobic nature of withanolides, it is advisable to prepare working solutions fresh for each experiment and not to store aqueous dilutions for more than one day.[4]
-
Safety Precautions
-
This compound is a bioactive compound. Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Dispose of all materials in accordance with institutional and local regulations.
Conclusion
The protocol outlined in these application notes provides a reliable method for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results in research and drug development applications.
References
Determining the Anticancer Potency of Withanolides: A Focus on 27-O-acetyl-withaferin A and its Parent Compound Withaferin A
Application Note & Protocol
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of withanolides, specifically focusing on 27-O-acetyl-withaferin A and its well-studied parent compound, withaferin A, in cancer cell lines. Due to a lack of readily available data for this compound, this report leverages the extensive research on withaferin A as a proxy to outline the methodologies and expected outcomes. The protocols described herein are broadly applicable for assessing the cytotoxic and antiproliferative effects of novel compounds.
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found in plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological properties, including potent anticancer activities. Withaferin A, one of the most studied withanolides, has been shown to exhibit antitumor effects in a wide range of cancer types through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2][3] The derivative, this compound, is a natural product that has been noted for its inhibitory effects on the growth of colon cancer cells through the inhibition of protein kinase C. However, specific IC50 data for this compound in various cancer cell lines is not extensively documented in publicly available literature. This document provides a comprehensive guide for researchers to determine the IC50 of such compounds.
Data Presentation: IC50 of Withaferin A in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for withaferin A in a selection of human cancer cell lines. This data serves as a reference for the expected potency of withanolides and can guide dose-range finding studies for related compounds like this compound.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-small cell lung cancer | 10 | [4] |
| U87 | Glioblastoma | ~0.75 (for maximal G2/M arrest) | [5] |
| U251 | Glioblastoma | ~1.5 (for maximal G2/M arrest) | [5] |
| GL26 | Glioblastoma (murine) | ~0.5 (for maximal G2/M arrest) | [5] |
| HeLa | Cervical Cancer | 0.05-0.1% (of a Wi-A-rich extract) | [6] |
| ME-180 | Cervical Cancer | 0.05-0.1% (of a Wi-A-rich extract) | [6] |
| MCF-7 | Breast Cancer (estrogen-responsive) | Dose-dependent suppression | [7] |
| MDA-MB-231 | Breast Cancer (estrogen-independent) | Dose-dependent suppression | [7] |
Note: The data for HeLa and ME-180 cells are presented as a percentage of a Withaferin A-rich extract and not as a molar concentration of the pure compound. The glioblastoma cell line data indicates the optimal concentration for inducing G2/M cell cycle arrest, which is a key mechanism of its anticancer action.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Preparation of Test Compound Stock Solution
-
Compound: this compound or Withaferin A.
-
Solvent: Dissolve the compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound from the stock solution in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Signaling Pathways and Mechanisms of Action of Withaferin A
Withaferin A exerts its anticancer effects by modulating multiple signaling pathways. Understanding these pathways is crucial for interpreting the results of IC50 determination and for further mechanistic studies.
-
Induction of Apoptosis: Withaferin A induces apoptosis through both intrinsic and extrinsic pathways. It can lead to the generation of reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction and the release of cytochrome c.[2] This activates caspases, leading to programmed cell death.
-
Cell Cycle Arrest: A prominent mechanism of withaferin A is the induction of G2/M phase cell cycle arrest.[5] This prevents cancer cells from dividing and proliferating.
-
Inhibition of NF-κB Signaling: Withaferin A has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.[1]
-
Modulation of Akt/mTOR and MAPK Pathways: Studies in glioblastoma cells have shown that withaferin A can alter the Akt/mTOR and MAPK signaling pathways, which are critical for cell growth and survival.[5]
-
Inhibition of Angiogenesis and Metastasis: Withaferin A can also inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[1]
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a test compound in cancer cells.
Simplified Signaling Pathway of Withaferin A in Cancer Cells
Caption: Key signaling pathways modulated by Withaferin A leading to anticancer effects.
References
- 1. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CD BioGlyco [bioglyco.com]
- 5. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 27-O-acetyl-withaferin A in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found in plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities.[1] Among these, Withaferin A (WA), isolated from Withania somnifera (Ashwagandha), is extensively studied for its potent anti-inflammatory, anti-cancer, and immunomodulatory properties.[2][3] The anti-inflammatory effects of Withaferin A are well-documented and are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response, most notably the nuclear factor-kappa B (NF-κB) pathway.[4][5]
This document focuses on 27-O-acetyl-withaferin A , a derivative of Withaferin A. While direct and extensive research on the anti-inflammatory properties of this compound is limited in publicly available literature, its structural similarity to Withaferin A suggests it may exhibit comparable or modulated biological activities. The acetylation at the C-27 hydroxyl group could potentially alter its solubility, cell permeability, and interaction with molecular targets, thereby influencing its overall anti-inflammatory efficacy.
These application notes and protocols are primarily based on the well-established methodologies for evaluating the anti-inflammatory effects of Withaferin A. Researchers are encouraged to adapt these protocols to specifically investigate the potential of this compound.
Mechanism of Action (Based on Withaferin A)
The primary anti-inflammatory mechanism of Withaferin A involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[4][5] NF-κB controls the transcription of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]
Withaferin A has been shown to directly interact with and inhibit the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of IκBα.[5] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[7]
Beyond NF-κB, Withaferin A has been reported to modulate other inflammatory pathways, including:
-
STAT3 Signaling: Inhibition of both constitutive and interleukin-6 (IL-6)-inducible activation of Signal Transducer and Activator of Transcription 3 (STAT3).[8]
-
MAPK Signaling: Attenuation of the phosphorylation of mitogen-activated protein kinases (MAPKs).[6]
It is hypothesized that this compound may share these mechanisms of action. Structure-activity relationship studies on withanolide derivatives have shown that modifications, such as acetylation, can enhance certain biological activities.[9]
Data Presentation: Anti-inflammatory Activity of Withaferin A
The following tables summarize quantitative data from studies on Withaferin A, which can serve as a benchmark for evaluating this compound.
Table 1: Inhibition of Inflammatory Mediators by Withaferin A
| Cell Line | Inflammatory Stimulus | Mediator | IC50 of Withaferin A | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HMGB1 | IL-6 Production | Not specified | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HMGB1 | TNF-α Production | Not specified | [6] |
| Human Breast Cancer Cells (MCF-7) | IL-6 | STAT3 Activation | ~2.5 µM | [8] |
| Human Myeloid Leukemia (HL-60) | None (constitutive) | NF-κB Activation | Not specified | [10] |
Table 2: In Vivo Anti-inflammatory Effects of Withaferin A
| Animal Model | Inflammatory Condition | Withaferin A Dosage | Observed Effects | Reference |
| Mice | Acetic acid-induced vascular hyperpermeability | Not specified | Attenuation of hyperpermeability | [6] |
| Mice | Carboxymethylcellulose-induced leukocyte migration | Not specified | Reduction of leukocyte migration | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound, adapted from established methods for Withaferin A.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, HUVECs). This is crucial to ensure that subsequent anti-inflammatory effects are not due to cell death.
Materials:
-
This compound
-
Cell line of choice (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the non-toxic concentration range for subsequent experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Complete culture medium
-
Griess Reagent System
-
Sodium nitrite standard solution
-
96-well plates
-
Plate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated, LPS only, and compound only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated cells.
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7 or primary macrophages)
-
LPS
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 24-well plate at an appropriate density and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis for NF-κB Signaling Pathway
Objective: To investigate the effect of this compound on the activation of the NF-κB pathway by examining the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
This compound
-
Cell line
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure: For Phospho-IκBα:
-
Seed cells and treat with this compound followed by LPS stimulation for a short duration (e.g., 15-30 minutes).
-
Lyse the cells with RIPA buffer and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent.
For Nuclear Translocation of p65:
-
Following treatment, perform nuclear and cytoplasmic fractionation of the cell lysates.
-
Run the fractions on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against p65, Lamin B1 (nuclear loading control), and β-actin (cytoplasmic loading control).
-
Visualize the bands to assess the amount of p65 in the nucleus versus the cytoplasm.
Mandatory Visualizations
References
- 1. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the STAT3 Signaling Pathway with 27-O-acetyl-withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide variety of human cancers, making it an attractive target for therapeutic intervention. Withaferin A (WA), a natural steroidal lactone derived from the plant Withania somnifera, has been extensively studied for its potent inhibitory effects on the STAT3 pathway.
This document focuses on 27-O-acetyl-withaferin A , a derivative of Withaferin A. While direct studies on the specific interaction of this compound with the STAT3 signaling pathway are limited, its structural similarity to Withaferin A and its own demonstrated cytotoxic effects suggest it is a compound of significant interest for cancer research. Furthermore, some derivatives of Withaferin A have been shown to act as prodrugs, being converted to the active Withaferin A within the cellular environment. Therefore, the following application notes and protocols provide a comprehensive guide for studying the effects of this compound on the STAT3 signaling pathway, primarily based on the extensive data available for its parent compound, Withaferin A.
Data Presentation
Quantitative Data on the Biological Activity of this compound and Withaferin A
The following tables summarize the available quantitative data for this compound and the extensive data for Withaferin A's effects on the STAT3 signaling pathway and cell viability.
Table 1: Cytotoxicity of this compound against Human Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) |
| LNCaP | >40 |
| 22Rv1 | 19.8 |
| DU-145 | 16.2 |
| PC-3 | 14.9 |
Data from a study evaluating the cytotoxic activities of 27-O-acetylwithaferin A and its derivatives. The study did not specifically investigate the effect on STAT3 signaling.
Table 2: Inhibitory Effects of Withaferin A on STAT3 Signaling and Cell Viability
| Cell Line | Assay | Effect | Effective Concentration (µM) |
| Human Colorectal Cancer (HCT116) | STAT3 Transcriptional Activity | Inhibition of IL-6 induced STAT3 activity | 1 |
| Human Breast Cancer (MDA-MB-231) | STAT3 Phosphorylation (Tyr705) | Inhibition | 2 - 4 |
| Human Breast Cancer (MDA-MB-231) | STAT3-dependent Luciferase Activity | ~80% decrease | 2 - 4 |
| Human Breast Cancer (MCF-7) | STAT3-dependent Luciferase Activity | Significant inhibition | 2 - 4 |
| Neuroblastoma (IMR-32, LAN-5) | Cell Viability | Dose-dependent cell death | 0.625 - 10 |
| Multiple Myeloma (U266) | STAT3 Phosphorylation (Tyr705) | Reduction | Not specified |
This table summarizes data from multiple studies on Withaferin A and is provided as a reference for designing experiments with this compound.
Signaling Pathway and Experimental Workflow Diagrams
STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway and potential points of inhibition by this compound.
Experimental Workflow for Studying this compound Effects on STAT3
Caption: A general experimental workflow for investigating the effects of this compound on the STAT3 pathway.
Logical Relationship of Withaferin A's Mechanism of Action on STAT3
Caption: The logical cascade of Withaferin A's inhibitory mechanism on the STAT3 signaling pathway.
Experimental Protocols
The following protocols are standard methods used to assess the activity of compounds on the STAT3 signaling pathway. These are provided as a guide and may require optimization for specific cell lines and experimental conditions when using this compound.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for detecting the activation status of STAT3 by measuring its phosphorylation at Tyrosine 705.
Materials:
-
Cancer cell lines with active STAT3 signaling (e.g., HCT116, MDA-MB-231)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for desired time points. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To determine total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293 cells or other suitable cell line
-
STAT3-responsive luciferase reporter plasmid
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
IL-6 or other STAT3 activator
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with different concentrations of this compound for a specified duration.
-
Stimulation: Stimulate the cells with a STAT3 activator like IL-6 for 6-16 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
While the direct inhibitory effect of this compound on the STAT3 signaling pathway requires further investigation, its structural similarity to the potent STAT3 inhibitor Withaferin A, and its own demonstrated cytotoxic effects, make it a compelling compound for further study in cancer research. The protocols and data provided herein offer a robust framework for researchers to explore the therapeutic potential of this compound as a modulator of the critical STAT3 signaling cascade. Careful optimization of experimental conditions will be crucial for elucidating the precise mechanism of action of this promising compound.
Application Notes: Western Blot Analysis of Proteins Modulated by 27-O-acetyl-withaferin A
Introduction
27-O-acetyl-withaferin A is a derivative of Withaferin A, a bioactive steroidal lactone isolated from the plant Withania somnifera (Ashwagandha). Due to limited direct research on this compound, these application notes will focus on the well-documented effects of its parent compound, Withaferin A (WA). It is plausible that this compound exerts its biological effects in a manner similar to or through conversion to Withaferin A. WA has been extensively studied for its anti-cancer properties, which are attributed to its ability to induce apoptosis, cell cycle arrest, and inhibit tumor growth and metastasis across various cancer cell lines. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying these effects by quantifying the changes in protein expression levels within key signaling pathways.
Mechanism of Action
Withaferin A modulates a multitude of signaling pathways involved in cell survival, proliferation, and apoptosis. Key mechanisms include the induction of reactive oxygen species (ROS), which triggers cellular stress and subsequent programmed cell death. WA is known to affect the intrinsic and extrinsic apoptosis pathways, as well as regulate the expression and activity of proteins involved in cell cycle progression.
Data Presentation: Quantitative Analysis of Protein Expression Changes
The following tables summarize the quantitative and qualitative changes in protein expression observed in various cancer cell lines after treatment with Withaferin A, as determined by Western blot analysis.
Table 1: Proteins Involved in Apoptosis
| Protein | Cell Line | Treatment Conditions | Fold Change vs. Control | Reference |
| Anti-Apoptotic Proteins | ||||
| XIAP | MDA-MB-231 | 2.5 µM WA, 24h | ~0.5 | [1] |
| MCF-7 | 2.5 µM WA, 24h | ~0.6 | [1] | |
| cIAP-2 | MDA-MB-231 | 2.5 µM WA, 24h | ~0.2 | [1] |
| MCF-7 | 2.5 µM WA, 24h | ~0.4 | [1] | |
| Survivin | MDA-MB-231 | 2.5 µM WA, 24h | ~0.2 | [1] |
| MCF-7 | 2.5 µM WA, 24h | ~0.2 | [1] | |
| Bcl-2 | LY-10 & LY-3 | 2.5 µM WA, 48h | Decreased | |
| Pro-Apoptotic Proteins | ||||
| Bax | Various | WA Treatment | Increased | |
| Executioner Caspases | ||||
| Cleaved Caspase-3 | LY-3 | 2.5 µM WA | Increased | |
| Cleaved PARP | Ca9-22 | 2-3 µM WA | Increased | [2] |
Table 2: Proteins Involved in Cell Cycle Regulation
| Protein | Cell Line | Treatment Conditions | Fold Change vs. Control | Reference |
| G2/M Phase Regulation | ||||
| Cyclin A | PC-3 | WA Treatment | Decreased | [3] |
| Cyclin B | PC-3 | WA Treatment | Decreased | [3] |
| Securin | SUM159 | 2 µM WA, 24h | ~0.2 | [4] |
| Phospho-Histone H3 (Ser10) | SUM159 | 2 µM WA, 24h | ~2.5 | [4] |
| G1/S Phase Regulation | ||||
| Cyclin E | PC-3 | WA Treatment | Decreased | [3] |
| Tumor Suppressors | ||||
| p21 | PC-3 | WA Treatment | Increased | [3] |
| Other | ||||
| α-tubulin | MCF-7 | 5 µM WA, 24h | ~0.4 | [4] |
| β-tubulin | MCF-7 | 5 µM WA, 24h | ~0.3 | [4] |
Experimental Protocols
Western Blot Protocol for Analysis of Withaferin A-Treated Cells
This protocol provides a general framework for Western blot analysis. Specific antibody dilutions and incubation times should be optimized for each target protein.
1. Cell Lysis
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (or Withaferin A) for the specified duration. Include a vehicle-treated control (e.g., DMSO).
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
For adherent cells, add 1 mL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.
3. Sample Preparation
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE
-
Load the prepared samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH).
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
Visualizations
References
- 1. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth Arrest by the Antitumor Steroidal Lactone Withaferin A in Human Breast Cancer Cells Is Associated with Down-regulation and Covalent Binding at Cysteine 303 of β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 27-O-acetyl-withaferin A Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo administration studies specifically detailing protocols for 27-O-acetyl-withaferin A in mice are limited in publicly available literature. The following application notes and protocols are based on extensive research on the closely related parent compound, Withaferin A (WA). Due to the structural similarity, these protocols provide a robust starting point for researchers designing studies with this compound. It is strongly recommended to perform initial dose-ranging and toxicity studies for this compound to establish its specific safety and pharmacokinetic profile.
Introduction
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its therapeutic potential, particularly in oncology.[1] Its derivative, this compound, is also of great interest for research and drug development. This document provides a comprehensive overview of the administration routes, protocols, and relevant pharmacological data for WA in mouse models, which can be adapted for studies involving this compound. The primary routes of administration covered are oral gavage, intraperitoneal injection, and intravenous injection.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Withaferin A administration in mice. This data is essential for dose selection and understanding the pharmacokinetic profile of the compound.
Table 1: Pharmacokinetic Parameters of Withaferin A in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) | Oral Bioavailability (%) | Mouse Strain | Reference |
| Intravenous (IV) | 10 | - | - | 3996.9 ± 557.6 | - | BALB/c | [2] |
| Oral (PO) | 70 | - | - | 141.7 ± 16.8 | 1.8 | BALB/c | [2] |
| Intraperitoneal (IP) | 4 | ~1800 (1.8 µM) | 0.083 | 1090 (1.09 µM.h) | - | Balb/C | [3] |
| Oral (PO) | 1000 (extract) | 16.69 ± 4.02 | 0.33 | - | - | Not Specified | [4] |
Table 2: Toxicity Data for Withaferin A in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| LD50 | >2000 mg/kg | Oral | Not Specified | [2] |
| NOAEL (28-day study) | 500 mg/kg/day | Oral | Not Specified | [2] |
Experimental Protocols
The following are detailed protocols for the administration of Withaferin A in mice, which can serve as a baseline for this compound studies.
Preparation of Dosing Solutions
A common vehicle for the suspension of Withaferin A for oral and intraperitoneal administration is Carboxymethylcellulose (CMC).
Materials:
-
Withaferin A (or this compound) powder
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Phosphate Buffered Saline (PBS), 1X, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a 0.5% (w/v) solution of CMC in 1X PBS. To do this, slowly add 50 mg of CMC powder to 10 mL of sterile 1X PBS while vortexing to prevent clumping.
-
Continue to vortex or stir until the CMC is fully dissolved. Gentle heating or sonication can aid in dissolution.
-
Allow the 0.5% CMC solution to cool to room temperature.
-
Weigh the required amount of Withaferin A (or this compound) powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% CMC solution to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution to achieve the desired final concentration, while continuously vortexing to ensure a homogenous suspension.[5]
Administration Routes
3.2.1. Oral Gavage (PO)
Oral gavage is a common method for direct administration of substances into the stomach.
Materials:
-
Prepared dosing suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Mouse scale
Protocol:
-
Weigh the mouse to determine the correct volume of dosing suspension to administer.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion for the gavage needle.
-
Fill the syringe with the appropriate volume of the dosing suspension.
-
Carefully insert the gavage needle into the esophagus and advance it towards the stomach.
-
Slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress.
Example Dosing Regimen (from a sub-acute toxicity study of WA):
-
Doses: 10, 70, and 500 mg/kg administered daily for 28 days.[2]
-
Vehicle: 0.5% CMC in 1X PBS.[2]
-
Volume: Typically 100 µL per mouse.[5]
3.2.2. Intraperitoneal Injection (IP)
Intraperitoneal injection is used for systemic administration of substances.
Materials:
-
Prepared dosing suspension
-
Sterile needles (e.g., 25-27 gauge)
-
Syringes (1 mL)
-
Mouse scale
Protocol:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse to expose the abdomen.
-
Tilt the mouse slightly downwards to move the abdominal organs away from the injection site.
-
Insert the needle at a shallow angle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the dosing suspension into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Example Dosing Regimen (from an in vivo efficacy study of WA):
-
Dose: 4 mg/kg.[3]
-
Frequency: Can vary depending on the study design (e.g., daily, 5 times a week).
3.2.3. Intravenous Injection (IV)
Intravenous injection, typically via the tail vein, is used for direct administration into the bloodstream, achieving rapid and complete bioavailability.
Materials:
-
Sterile-filtered dosing solution (suspensions are generally not suitable for IV injection)
-
Sterile needles (e.g., 27-30 gauge)
-
Syringes (1 mL)
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
Protocol:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with an alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. The solution should flow smoothly with no resistance or bulging of the tail.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Example Dosing Regimen (from a pharmacokinetic study of WA):
-
Dose: 10 mg/kg.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Withaferin A
Withaferin A has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1]
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
References
- 1. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [mdpi.com]
- 4. jmaps.in [jmaps.in]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 27-O-acetyl-withaferin A Solubility for Cell-Based Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing 27-O-acetyl-withaferin A in cell-based assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous media. | The compound is hydrophobic and has low solubility in aqueous solutions. The final concentration of the organic solvent may be too low to maintain solubility. | Prepare a higher concentration stock solution in 100% DMSO. When diluting into your final cell culture medium, add the DMSO stock dropwise while gently vortexing the medium to facilitate mixing. Ensure the final DMSO concentration does not exceed levels toxic to your specific cell line. Warming the solution to 37°C may also aid in dissolution.[1] |
| The required concentration of this compound necessitates a final DMSO concentration that is toxic to the cells. | The working concentration of the compound is too high for the tolerated solvent percentage. | The maximum tolerated DMSO concentration varies between cell lines, but it is generally recommended to keep the final concentration at or below 0.5%, and ideally at 0.1%.[2][3] If a higher concentration of the compound is needed, consider alternative solubilization strategies such as the use of co-solvents like PEG300 or surfactants like Tween 80 in your formulation for in vivo studies, which may be adapted for in vitro use with careful validation.[4][5] |
| Inconsistent experimental results between different batches of prepared compound. | The compound may not be fully dissolved, leading to variations in the actual concentration in the cell culture medium. The stability of the compound in the prepared solution may be a factor. | Ensure the compound is completely dissolved in the stock solution before further dilutions. Gentle warming and sonication can be beneficial.[1] It is recommended to prepare fresh working solutions for each experiment from a frozen stock. Aqueous solutions of withaferin A are not recommended for storage for more than one day.[6] |
| Difficulty in dissolving the powdered compound initially. | The compound may be waxy or a sticky solid, making it difficult to weigh and dissolve accurately. | For compounds that are difficult to handle as a solid, it is recommended to dissolve the entire vial of the compound in an appropriate solvent to create a concentrated stock solution.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[7] For cell-based assays, DMSO is the most commonly used solvent due to its miscibility with cell culture media and relatively lower toxicity at low concentrations.
Q2: What is the maximum non-toxic concentration of DMSO for cell culture experiments?
A2: The tolerance to DMSO can vary significantly among different cell lines.[3] However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5%.[2] For sensitive cell lines, especially primary cells, it is advisable to use a final concentration of 0.1% or lower.[2] It is always best practice to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can be stored at -20°C for several months or at -80°C for up to a year.[8][9] When preparing the stock, you can warm the tube at 37°C and use an ultrasonic bath to aid dissolution.[8] It is advisable to prepare and use the diluted working solution on the same day.[8]
Q4: My compound precipitates when I add the DMSO stock to my cell culture media. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds.[1] To mitigate this, add the DMSO stock solution dropwise to your cell culture medium while gently vortexing. This gradual addition can help to keep the compound in solution. Warming the media to 37°C can also help.[1] If precipitation persists, you may need to lower the final concentration of your compound.
Solubility Data
| Compound | Solvent | Solubility |
| Withaferin A | DMSO | ~5 mg/mL[6], 97 mg/mL (206.11 mM)[4] |
| Withaferin A | Ethanol | 4 mg/mL (8.49 mM)[4], 5 mg/mL[10] |
| Withaferin A | Dimethyl formamide | ~5 mg/mL[6] |
| Withaferin A | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[6] |
| Withaferin A | Water | Insoluble[4] |
| This compound | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (quantitative data not specified)[7] |
Note: The solubility of withaferin A in DMSO is reported with significant variation from different sources. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 512.64 g/mol )
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 195.1 µL of 100% DMSO to the tube. This will yield a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gently warm the solution at 37°C for 5-10 minutes and vortex again.[1]
-
For difficult-to-dissolve compounds, a brief sonication (5-10 minutes) in an ultrasonic bath can be beneficial.[1][8]
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the 10 mM stock solution of this compound at room temperature.
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution. For example, to make 1 mL of working solution, you will need 1 µL of the 10 mM stock solution.
-
Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing the tube with the medium, add 1 µL of the 10 mM stock solution dropwise. This gradual addition is crucial to prevent precipitation.
-
Ensure the final concentration of DMSO in your cell culture is at a non-toxic level (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).
-
Use the freshly prepared working solution for your cell-based assay immediately. Do not store the diluted aqueous solution.[6]
Visualizations
Withaferin A Signaling Pathway
Withaferin A, the parent compound of this compound, is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagram illustrates some of the key pathways affected by Withaferin A.
Caption: Key signaling pathways modulated by Withaferin A.
Experimental Workflow for Solubility Testing
The following diagram outlines a logical workflow for determining the optimal conditions for dissolving this compound for your cell-based assays.
Caption: Workflow for optimizing the solubility of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | CAS:1214886-35-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. adipogen.com [adipogen.com]
Stability of 27-O-acetyl-withaferin A in DMSO at -20°C
This technical support center provides guidance on the stability of 27-O-acetyl-withaferin A in DMSO at -20°C, along with troubleshooting advice and experimental protocols for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
Q2: How long can I store a DMSO stock solution of this compound at -20°C?
Solutions of the parent compound, withaferin A, in DMSO are reported to be stable for up to one month when stored at -20°C[1]. It is reasonable to expect a similar stability profile for its acetylated derivative. However, for critical experiments, it is best to use freshly prepared solutions or to validate the stability under your specific laboratory conditions. The solid form of withaferin A is stable for at least four years at -20°C[2].
Q3: Are there any known degradation pathways for withanolides in DMSO?
Specific degradation pathways of this compound in DMSO have not been extensively documented in publicly available literature. However, withanolides, as steroidal lactones, can be susceptible to hydrolysis, especially in the presence of water. DMSO is hygroscopic and can absorb moisture from the atmosphere, which could potentially lead to the degradation of sensitive compounds over time.
Q4: Can I store the DMSO stock solution at room temperature or 4°C?
It is not recommended to store DMSO solutions of this compound at room temperature or 4°C for extended periods. Lower temperatures, such as -20°C, are crucial for minimizing potential degradation[3]. Storing at -20°C or below helps to preserve the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Compound degradation in DMSO stock solution. | 1. Prepare fresh stock solutions more frequently.2. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.3. Perform a stability check of your stock solution using an analytical method like HPLC or LC-MS (see Experimental Protocols). |
| Precipitate observed in the DMSO stock solution after thawing. | The compound's solubility limit may have been exceeded, or the compound is precipitating out of solution at low temperatures. | 1. Gently warm the solution to 37°C and vortex to redissolve the compound. Ensure complete dissolution before use.2. Consider preparing a more dilute stock solution if precipitation is a recurring issue.3. Centrifuge the vial to pellet the precipitate and use the supernatant, noting that the actual concentration may be lower than intended. |
| Reduced biological activity of the compound. | Degradation of the active compound. | 1. Verify the purity and integrity of the compound upon receipt and periodically thereafter.2. Use a fresh vial of the compound to prepare a new stock solution.3. Ensure proper storage conditions are maintained (protection from light, moisture, and temperature fluctuations). |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable mobile phase modifier)
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the parent compound at Time 0 will serve as the baseline.
- Storage: Store the stock solution in amber vials at -20°C, protected from light.
- Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot of the stock solution.
- Sample Preparation and Analysis: Thaw the aliquot to room temperature, dilute it in the same manner as the Time 0 sample, and analyze by HPLC under the same conditions.
- Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining compound at each time point.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~228 nm (based on the chromophore of withanolides)
- Injection Volume: 10 µL
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Withaferin A, the parent compound of this compound, is known to exert its biological effects through various mechanisms, including the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by Withaferin A.
References
How to prevent degradation of 27-O-acetyl-withaferin A in media
Welcome to the technical support center for 27-O-acetyl-withaferin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected activity of this compound in my cell culture experiments. Could the compound be degrading in my media?
A1: Yes, it is possible that this compound is degrading in your cell culture media. Withanolides can be sensitive to experimental conditions, and the acetyl group at the 27-position is susceptible to hydrolysis, particularly in the slightly alkaline environment of typical cell culture media (pH ~7.4). This degradation would convert this compound to withaferin A, which may have a different activity profile in your specific assay.
Q2: What is the primary degradation pathway for this compound in aqueous media?
A2: The most likely degradation pathway in aqueous media, such as cell culture media, is the base-promoted hydrolysis of the ester linkage at the 27-position. This reaction, also known as saponification, results in the elimination of the acetyl group and the formation of withaferin A.
Q3: What factors can influence the rate of degradation of this compound in my experiments?
A3: Several factors can influence the stability of this compound in your experimental media. These include the pH of the media, the temperature of incubation, the duration of the experiment, and the specific composition of the media, as different buffer systems can affect the rate of hydrolysis. It is also important to consider that withanolides can be sensitive to light and repeated freeze-thaw cycles.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability, stock solutions of this compound should be prepared in an anhydrous organic solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store this compound in aqueous solutions for extended periods.
Q5: What are the best practices for handling this compound in cell culture experiments?
A5: To minimize degradation, it is recommended to add the this compound stock solution to the cell culture media immediately before starting the experiment. Prepare fresh dilutions for each experiment. If possible, conduct a time-course experiment to determine the stability of the compound in your specific cell culture media and under your experimental conditions.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected experimental results.
Potential Cause: Degradation of this compound in the experimental media.
Solutions:
-
Verify Stock Solution Integrity: Ensure that your stock solution has been stored correctly (in an anhydrous solvent at -20°C or below) and has not been subjected to multiple freeze-thaw cycles.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture media immediately prior to each experiment. Do not store the compound in aqueous media.
-
Conduct a Stability Study: Perform a stability study to quantify the degradation of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for this is provided below.
-
Consider a Time-Course Experiment: If your experiments run for an extended period (e.g., 48-72 hours), consider replenishing the media with freshly diluted this compound at intermediate time points.
Data Presentation
The following table summarizes the key factors affecting the stability of this compound in media and the recommended handling procedures to minimize degradation.
| Factor | Influence on Stability | Recommended Handling Procedure |
| pH | Slightly alkaline conditions (pH > 7) can promote the hydrolysis of the acetyl group. | Be aware of the pH of your cell culture media. If possible, perform experiments in a pH-stable environment. |
| Temperature | Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. | Maintain solutions at the lowest practical temperature. For long-term storage, use -20°C or -80°C. |
| Time in Aqueous Media | The longer the compound is in an aqueous solution, the greater the extent of degradation. | Prepare fresh working solutions in media immediately before use. Avoid storing the compound in aqueous buffers. |
| Media Composition | The type and concentration of buffer components can influence the rate of hydrolysis. | Be consistent with your media formulation. If you suspect media-specific degradation, test stability in different media. |
| Light Exposure | Some withanolides are sensitive to light. | Protect stock and working solutions from direct light by using amber vials or covering with foil. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can degrade the compound. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Stability Testing of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound and its potential degradation product, withaferin A, over time in cell culture media under standard incubation conditions.
Materials:
-
This compound
-
Withaferin A (as a reference standard)
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Spiked Media: In a sterile environment, dilute the 10 mM stock solution into the cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one aliquot from the incubator and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to separate this compound and withaferin A.
-
Monitor the elution at a suitable wavelength (e.g., 228 nm).
-
-
Data Analysis:
-
Prepare a standard curve for both this compound and withaferin A to quantify their concentrations in the samples.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Mandatory Visualization
Caption: Proposed degradation of this compound.
Caption: Workflow for stability analysis of this compound.
Technical Support Center: Optimizing 27-O-acetyl-withaferin A Dosage for In Vivo Studies
Disclaimer: Information regarding in vivo applications of 27-O-acetyl-withaferin A is not widely available in published literature. This guide is primarily based on extensive research conducted on its parent compound, withaferin A . Acetylation can alter a compound's solubility, stability, bioavailability, and potency. Therefore, the following information should be used as a starting point to design and optimize your own dose-finding and efficacy studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely advantage of using this compound over withaferin A?
While specific data is scarce, acetylation is a common chemical modification used in drug development to potentially improve a compound's pharmacokinetic properties. The acetyl group can increase lipophilicity, which may enhance cell membrane permeability and bioavailability. However, this must be empirically determined.
Q2: How do I select a starting dose for my first in vivo experiment with this compound?
Given the lack of direct data, a prudent approach is to start with a low dose based on the effective range reported for the parent compound, withaferin A. Studies on withaferin A have used intraperitoneal (i.p.) or oral (p.o.) doses ranging from 1 to 20 mg/kg.[1] A conservative starting dose of 1-2 mg/kg is advisable for an initial pilot study to assess tolerability.
Q3: What vehicle should I use to dissolve this compound for in vivo administration?
Withaferin A and its derivatives are hydrophobic.[2] A common strategy is to use a multi-component solvent system. A suggested formulation includes a small amount of an organic solvent like DMSO to initially dissolve the compound, followed by dilution in agents like PEG300, Tween 80, and finally a saline or PBS solution.[3] Always perform a small-scale solubility test first. A formulation used in toxicity studies for withaferin A is 0.5% carboxymethylcellulose (CMC) in PBS.[4]
Q4: What are the primary signaling pathways targeted by withaferin A and potentially its derivatives?
Withaferin A is known to be a pleiotropic agent, meaning it affects multiple signaling pathways involved in cancer cell proliferation, survival, and inflammation.[5][6] Key pathways inhibited by withaferin A include NF-κB, STAT3, Akt/mTOR, and Notch signaling.[5][7][8] It can also induce apoptosis through both intrinsic and extrinsic pathways and modulate the p53 tumor suppressor pathway.[7]
Troubleshooting Guide
Issue: I am not observing the expected therapeutic effect at my chosen dose.
-
Possible Cause 1: Insufficient Dosage. The effective dose of this compound may differ from withaferin A.
-
Solution: Perform a dose-escalation study. Systematically increase the dose in different cohorts of animals (e.g., 2, 5, 10, 20 mg/kg) and monitor for both efficacy and signs of toxicity.
-
-
Possible Cause 2: Poor Bioavailability. The compound may be poorly absorbed or rapidly metabolized. Oral bioavailability of withaferin A has been reported to be very low (around 1.8% in mice), which could be a factor for its acetylated derivative as well.[4]
-
Solution: Consider switching the route of administration. Intraperitoneal (i.p.) or intravenous (i.v.) injections typically result in higher systemic exposure than oral gavage (p.o.). If oral administration is necessary, consider co-administration with absorption enhancers or using advanced formulations like liposomes.[2]
-
-
Possible Cause 3: Compound Instability. The compound may be degrading in the vehicle solution or after administration.
-
Solution: Prepare fresh formulations immediately before each administration. Protect the compound and its solutions from light and excessive heat.
-
Issue: I am observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in my animal models.
-
Possible Cause 1: Dose is too high. The maximum tolerated dose (MTD) for this compound may be lower than that of withaferin A.
-
Solution: Immediately reduce the dosage. If you are in a dose-escalation study, the highest dose showing toxicity should be considered above the MTD. Ensure you have a control group receiving only the vehicle to rule out vehicle-induced toxicity.
-
-
Possible Cause 2: Vehicle Toxicity. Solvents like DMSO can be toxic at high concentrations.
-
Solution: Minimize the percentage of organic solvents in your final formulation. Aim for a final DMSO concentration of less than 5% in the injected volume. Always run a parallel vehicle-only control group to assess the tolerability of your formulation.
-
Data Presentation: Summary Tables
Table 1: Selected Reported In Vivo Dosages of Withaferin A
| Animal Model | Cancer Type | Route | Dosage Range | Key Findings |
| Nude Mice | Prostate Cancer (PC3 Xenograft) | i.p. | Not specified | Decreased expression of angiogenesis marker CD31, induced apoptosis.[7] |
| BALB/c Mice | Colon Cancer (HCT116 Xenograft) | i.p. | 2 mg/kg | Significantly inhibited tumor volume and weight.[7] |
| Nude Mice | Pancreatic Cancer (Panc-1 Xenograft) | i.p. | 3 or 6 mg/kg | Inhibited tumor growth by 30% and 58%, respectively.[7] |
| Mice | Myocardial Fibrosis | i.p. | 4 mg/kg | Reduced isoproterenol-induced heart necrosis.[9] |
| PTEN Knockout Mice | Prostate Tumorigenesis | Oral | 3-5 mg/kg | Inhibited tumor progression and metastasis.[5] |
| Swiss Albino Mice | Ehrlich Ascites Carcinoma | i.p. | 10-60 mg/kg | Inhibited tumor growth in a dose-dependent manner; ED50 was ~30 mg/kg.[10] |
Table 2: Example Vehicle Formulations for In Vivo Administration
| Formulation Component | Example 1 (For Hydrophobic Compounds)[3] | Example 2 (Suspension)[4] |
| Primary Solvent | DMSO | - |
| Co-solvent / Surfactant | PEG300, Tween 80 | 0.5% Carboxymethylcellulose (CMC) |
| Aqueous Diluent | Saline or PBS | 1X Phosphate Buffer Saline (PBS) |
| Final Composition | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | 0.5% CMC in PBS |
Experimental Protocols
Protocol 1: Suggested Workflow for a Dose-Finding Study
-
Preparation: Prepare this compound in a validated, sterile vehicle.
-
Pilot Tolerability Study:
-
Select a small number of healthy animals (n=2-3 per group).
-
Administer a low (e.g., 2 mg/kg), medium (e.g., 10 mg/kg), and high (e.g., 30 mg/kg) dose based on withaferin A data.
-
Include a vehicle-only control group.
-
Monitor animals daily for 7-14 days for signs of acute toxicity: body weight changes, behavioral changes, and physical appearance.
-
-
Dose-Escalation Study in Tumor-Bearing Animals:
-
Establish your tumor model in a larger cohort of animals.
-
Based on the pilot study, select 3-4 dose levels below the lowest dose that showed any sign of toxicity.
-
Randomize animals into treatment groups (n=8-10 per group), including a vehicle control.
-
Administer the compound according to your planned schedule (e.g., daily, 5 days/week).
-
Monitor tumor growth (e.g., caliper measurements) and animal body weight 2-3 times per week.
-
At the end of the study, harvest tumors and organs for downstream analysis (e.g., histology, western blot, IHC).
-
-
Data Analysis: Determine the optimal dose that provides the best anti-tumor efficacy with minimal toxicity.
Visualizations: Diagrams of Pathways and Workflows
Caption: Simplified signaling pathway showing inhibition of NF-κB and STAT3 by Withaferin A.
Caption: Experimental workflow for in vivo dose optimization of a novel compound.
References
- 1. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of withaferin A loaded pegylated nanoliposomal formulation with high loading efficacy: In vitro and in vivo anti-tumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 8. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 9. glpbio.com [glpbio.com]
- 10. In vivo growth inhibitory and radiosensitizing effects of withaferin A on mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of 27-O-acetyl-withaferin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 27-O-acetyl-withaferin A. The information provided is intended to help minimize off-target effects and ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target effect?
This compound is a derivative of Withaferin A, a naturally occurring steroidal lactone found in the plant Withania somnifera (Ashwagandha). Its primary on-target effect, similar to Withaferin A, is its potent anticancer activity. It has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[1][2][3]
Q2: What are the known or potential off-target effects of this compound?
While research specifically on this compound is less extensive, studies on the closely related parent compound, Withaferin A, have indicated potential off-target effects, including:
-
Neurotoxicity: Withaferin A has been shown to induce dose-dependent cytotoxicity in neuronal cells, leading to cell death.[4] This suggests that at certain concentrations, it may have detrimental effects on the nervous system.
-
Cardiotoxicity: Some withanolides have been reported to have myocardial depressant effects.[5][6][7] One study on a withanolide from Withania coagulans showed a moderate fall in blood pressure and negative inotropic and chronotropic effects on isolated heart preparations.[5][6][7] However, other research suggests that Withania somnifera extract may offer protection against doxorubicin-induced cardiotoxicity.[8][9]
-
General Cellular Cytotoxicity: At higher concentrations, Withaferin A can be cytotoxic to both cancerous and normal cells.[2]
It is important to note that some studies have found Withaferin A to be non-toxic to certain normal cell lines at concentrations where it is effective against cancer cells.[1] An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study on Withania somnifera extract, which contains Withaferin A, indicated that it was not hepatotoxic, mutagenic, or carcinogenic.[10]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data and for the therapeutic potential of this compound. Key strategies include:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired on-target effect with minimal impact on non-target cells.
-
Use of Appropriate Controls: Always include non-cancerous cell lines or primary cells as controls to assess the selectivity of the compound.
-
Formulation Strategies: Consider using nanoparticle-based drug delivery systems (e.g., gold nanoparticles, PLGA nanoparticles) to enhance targeted delivery to cancer cells and reduce systemic exposure.[11]
-
Chemical Modification: Synthesis of derivatives of Withaferin A has been shown to improve potency and selectivity, which can reduce off-target binding.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Perform a dose-response curve to determine the IC50 values for both your cancer cell line and your non-cancerous control line. Select a concentration for your experiments that shows a significant therapeutic window (i.e., high potency against cancer cells and low potency against normal cells).
-
-
Possible Cause: The control cell line is particularly sensitive to the compound.
-
Solution: Use multiple non-cancerous control cell lines, preferably from the same tissue of origin as the cancer cell line, to get a more comprehensive understanding of the compound's selectivity.
-
-
Possible Cause: Off-target effects are dominating at the tested concentrations.
-
Solution: Consider strategies to improve targeting, such as nanoparticle encapsulation.
-
Issue 2: Inconsistent results or lack of reproducibility.
-
Possible Cause: Purity and stability of the this compound sample.
-
Solution: Ensure the purity of your compound using analytical techniques like HPLC. Store the compound under recommended conditions (typically -20°C or -80°C, protected from light) to prevent degradation.
-
-
Possible Cause: Variability in experimental conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, treatment duration, and solvent controls (e.g., DMSO concentration).
-
Issue 3: Difficulty in translating in vitro findings to in vivo models.
-
Possible Cause: Poor bioavailability and pharmacokinetics of the compound.
-
Solution: Investigate the pharmacokinetic properties of this compound. Consider formulation strategies, such as nanoformulations, to improve its solubility, stability, and bioavailability.
-
-
Possible Cause: Off-target toxicity in the animal model.
-
Solution: Carefully monitor the animals for any signs of toxicity. If toxicity is observed, consider reducing the dose or using a targeted delivery approach.
-
Quantitative Data
The following tables summarize quantitative data for Withaferin A, which can serve as a reference for experiments with this compound.
Table 1: IC50 Values of Withaferin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 10 | [1] |
| MCF-7 | Breast Cancer | 2.5 - 5 | [12] |
| MDA-MB-231 | Breast Cancer | 1 - 2.5 | [12] |
| PC-3 | Prostate Cancer | ~2 | [13] |
| DU-145 | Prostate Cancer | ~2 | [13] |
Table 2: Cytotoxicity of Withaferin A in Neuronal Cells
| Cell Line | Concentration (µM) | Cell Death (%) | Reference |
| Differentiated SH-SY5Y | 0.6 | ~50 | [4] |
| Differentiated SH-SY5Y | 1.2 | ~80 | [4] |
| Differentiated SH-SY5Y | 2.4 | ~90 | [4] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Off-Target Kinase Profiling (Conceptual Workflow)
A kinase selectivity panel is a crucial assay to identify unintended kinase targets.
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in DMSO.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Binding or Activity Assay: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the panel of kinases. The assay measures either the direct binding of the compound to the kinase or its inhibitory effect on the kinase's enzymatic activity.
-
Data Analysis: The results are usually expressed as the percentage of inhibition for each kinase at the tested concentrations. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up Studies: For any identified off-target kinases, dose-response curves should be generated to determine the IC50 values to quantify the potency of inhibition.
Visualizations
Below are diagrams illustrating key concepts related to the mechanism of action and strategies to minimize off-target effects of withanolides.
Caption: On-target signaling pathways of Withaferin A in cancer cells.
Caption: Strategies to minimize off-target effects of this compound.
Caption: Experimental workflow for developing a selective this compound-based therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin-A kills neuronal cells: An off-putting facet of Withania somnifera as a neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of a withanolide from Withania coagulans, dunal fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cardiovascular effects of a withanolide from Withania coagulans, dunal fruits. | Semantic Scholar [semanticscholar.org]
- 7. ijpp.com [ijpp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 27-O-Acetyl-Withaferin A in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 27-O-acetyl-withaferin A and resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound compared to published data. What are the potential reasons?
A1: Reduced sensitivity to this compound can arise from several factors. Firstly, inherent differences between cell line passages and sub-clones can lead to variations in drug response. Secondly, the development of resistance is a common issue. Potential mechanisms of resistance include the overexpression of drug efflux pumps, alterations in the drug's molecular target, or activation of pro-survival signaling pathways. It is also crucial to ensure the accurate concentration and stability of your this compound stock solution.
Q2: What are the known or suspected mechanisms of resistance to withanolides like this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, research on related withanolides, such as Withaferin A, and cross-resistance studies suggest several potential mechanisms[1][2]:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways: Changes in the expression levels of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Survivin) proteins can make cells less susceptible to drug-induced apoptosis.[3][4]
-
Activation of Pro-Survival Signaling: Upregulation of pathways like NF-κB and STAT3 can promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.
-
Target Modification: Although less characterized for withanolides, mutations or alterations in the direct molecular targets of this compound could prevent effective binding.
-
Cross-Resistance: Studies have shown that cancer cell lines can exhibit cross-resistance between different withanolides and other anticancer drugs, suggesting shared resistance mechanisms.[1][2]
Q3: How can I experimentally verify if my cells are overexpressing drug efflux pumps?
A3: The most common method to assess the expression of drug efflux pumps like ABCB1 and ABCG2 is through Western blotting. This technique allows you to quantify the protein levels of these transporters in your resistant cell line compared to a sensitive parental cell line. Another approach is to use functional assays that measure the activity of these pumps, often involving fluorescent substrates that are extruded by the transporters.
Q4: Are there any known combination therapies to overcome resistance to this compound?
A4: While specific combination therapies for this compound resistance are not yet established, a promising strategy is to co-administer it with inhibitors of the identified resistance mechanisms. For instance, if overexpression of ABCB1 is confirmed, using a known ABCB1 inhibitor in combination with this compound could restore sensitivity. Additionally, combining it with agents that target pro-survival signaling pathways that are activated in resistant cells may also be effective.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over- or under-confluent cells can exhibit altered drug sensitivity. |
| Assay Incubation Time | Ensure a consistent incubation time with the compound across all experiments. A 72-hour incubation is a common starting point for IC50 determination.[5] |
| MTT/MTS Reagent Issues | Check the expiration date and proper storage of your viability assay reagents. Ensure complete solubilization of formazan crystals before reading the absorbance. |
| Cell Line Contamination | Periodically check your cell lines for mycoplasma contamination, which can affect cell health and drug response. |
Problem 2: No significant difference in apoptosis between sensitive and suspected resistant cells after treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment to induce apoptosis in the sensitive parental line. |
| Apoptosis Assay Sensitivity | Try alternative or complementary apoptosis assays. For example, in addition to Annexin V/PI staining, you can perform a Western blot for cleaved PARP or cleaved Caspase-3. |
| Resistance Mechanism Masks Apoptosis | Investigate upstream signaling pathways. The resistant cells might have activated pro-survival pathways that counteract the apoptotic signals. Analyze the phosphorylation status of proteins like Akt or STAT3. |
| Cell Cycle Arrest | The compound might be inducing cell cycle arrest rather than immediate apoptosis at the tested concentration. Analyze the cell cycle distribution using flow cytometry. |
Data Presentation
Table 1: Comparative IC50 Values of Withaferin A in Various Cancer Cell Lines
Note: Data for this compound is limited. The following data for the related compound Withaferin A is provided as a reference.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | 1.066 | [5] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 0.8536 | [5] |
| KLE | Endometrial Cancer | 10 | [6] |
| MDA-MB-231 (Drug-Resistant) | Triple Negative Breast Cancer | 12 | [3] |
| HeLa | Cervical Cancer | 0.05-0.1% (of extract) | [4] |
| ME-180 | Cervical Cancer | 0.05-0.1% (of extract) | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well format.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound
-
DMSO (for dissolving the compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration should be below 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.[7][8]
Western Blot for ABCB1 and ABCG2
This protocol is for detecting the expression levels of ABCB1 and ABCG2 proteins in sensitive and resistant cancer cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ABCB1, ABCG2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1, ABCG2, and the loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of ABCB1 and ABCG2 to the loading control to compare their levels between sensitive and resistant cells.
Visualizations
Caption: Potential mechanism of resistance to this compound via drug efflux pumps.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with 27-O-acetyl-withaferin A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 27-O-acetyl-withaferin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Withaferin A?
This compound is a natural steroidal lactone and a derivative of the more commonly known Withaferin A. The key difference is the presence of an acetyl group at the 27-hydroxyl position. This modification can influence the compound's stability, solubility, and potentially its biological activity and pharmacokinetic properties. While both compounds are known to exhibit anti-cancer and anti-inflammatory effects, the specific potencies and mechanisms can vary.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO.
Q4: How should I prepare this compound for in vitro experiments?
First, prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO. For cell-based assays, this stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally less than 0.1%.
Q5: What are the known signaling pathways modulated by this compound?
This compound has been shown to inhibit the growth of colon cancer cells through the inhibition of protein kinase C (PKC).[3] Given its structural similarity to Withaferin A, it is also likely to affect pathways modulated by the parent compound, which include the inhibition of NF-κB and STAT3 signaling, and the induction of apoptosis.[4][5] However, the specific effects and potency against these targets should be experimentally verified for this compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
Possible Cause 1: Compound Degradation
-
Explanation: this compound can be unstable under certain conditions. For instance, treatment with a non-nucleophilic base can lead to the elimination of acetic acid and the formation of a Withaferin A homodimer, which may have different biological activity.[6] The pH of some cell culture media, especially those containing bicarbonate buffers, can be slightly alkaline and may contribute to slow degradation over long incubation periods.
-
Solution:
-
Prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
Avoid storing the compound in aqueous solutions or cell culture media for extended periods.
-
Minimize the exposure of the compound to light and basic conditions.
-
Check the pH of your experimental buffers and media.
-
Possible Cause 2: Improper Storage
-
Explanation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Storing the stock solution at an inappropriate temperature can also reduce its shelf life.
-
Solution:
-
Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
Always store the stock solution at -80°C for long-term use.[1]
-
Possible Cause 3: Purity and Batch-to-Batch Variability
-
Explanation: The purity of the compound can vary between suppliers and even between different batches from the same supplier. Impurities can interfere with the expected biological activity.
-
Solution:
-
Always purchase from a reputable supplier that provides a Certificate of Analysis (CoA) with purity confirmed by methods like HPLC, MS, and NMR.[2]
-
If you observe a sudden change in activity, consider testing a new batch of the compound.
-
It is good practice to determine the IC50 value for each new batch in a standard cell line to ensure consistency.
-
Issue 2: Poor solubility or precipitation in cell culture medium.
Possible Cause: Low Aqueous Solubility
-
Explanation: Like many withanolides, this compound has poor solubility in aqueous solutions. Adding a high volume of a concentrated DMSO stock directly to the medium can cause the compound to precipitate.
-
Solution:
-
Perform serial dilutions. First, dilute the DMSO stock in a small volume of medium, vortex gently, and then add this to the final volume of medium.
-
Ensure the final DMSO concentration is kept to a minimum (ideally <0.1%).
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
Issue 3: High background or off-target effects observed.
Possible Cause 1: High Final DMSO Concentration
-
Explanation: DMSO can have its own biological effects and can be toxic to cells at higher concentrations.[7] These effects can be misinterpreted as off-target effects of the compound.
-
Solution:
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Keep the final DMSO concentration as low as possible.
-
Possible Cause 2: Compound Reactivity
-
Explanation: Withaferin A is known to react with thiol groups on proteins.[8] It is possible that this compound shares this reactivity, which could lead to interactions with a wide range of cellular proteins.
-
Solution:
-
Be aware of the potential for broad reactivity when interpreting results.
-
Use multiple, unrelated assays to confirm a specific biological effect.
-
Consider using a negative control compound with a similar structure but lacking the reactive moieties, if available.
-
Experimental Protocols
1. Preparation of Stock Solution
-
Compound Handling: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[2]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C.
2. General Protocol for Cell-Based Assays (e.g., Cytotoxicity Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: On the day of treatment, thaw an aliquot of the this compound DMSO stock. Prepare serial dilutions of the compound in fresh, pre-warmed cell culture medium.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the chosen cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Quantitative Data
The following table summarizes the cytotoxic activity of the related compound, Withaferin A, in various cancer cell lines. Researchers should note that the potency of this compound may differ and should be determined experimentally.
| Cell Line | Cancer Type | IC50 (72h) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 µM | [9] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 853.6 nM | [9] |
| CaSki | Cervical Cancer | 0.45 µM | [10] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 12 nM | [10] |
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS:1214886-35-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound - CD BioGlyco [bioglyco.com]
- 4. mdpi.com [mdpi.com]
- 5. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Homodimer of Withaferin A Formed by Base-Promoted Elimination of Acetic Acid from 27- O-Acetylwithaferin A Followed by a Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 27-O-acetyl-withaferin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 27-O-acetyl-withaferin A.
Troubleshooting Guide
Issue 1: Low or No Conversion of Withaferin A to this compound
Q1: My reaction shows a low yield of the desired this compound, with a significant amount of starting material remaining. What are the potential causes and solutions?
A1: Low conversion in the acetylation of the primary alcohol at C-27 of withaferin A can be attributed to several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acetic anhydride, reducing its effectiveness. Pyridine, often used as a solvent and catalyst, must be of high purity and dry.[1][2]
Another common issue is insufficient reagent stoichiometry. On a large scale, it is crucial to use a sufficient excess of acetic anhydride to drive the reaction to completion. A starting point is to use 1.5 to 2.0 equivalents of acetic anhydride for each hydroxyl group.[1]
Reaction temperature and time are also critical. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. However, excessive heat should be avoided to prevent side reactions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
Finally, consider the use of a more potent catalyst. While pyridine acts as both a base and a nucleophilic catalyst, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the acetylation of sterically hindered or less reactive alcohols.[4]
Issue 2: Formation of Multiple Products and Impurities
Q2: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What are these impurities, and how can I minimize them?
A2: Withaferin A is a polyfunctional molecule with several reactive sites, which can lead to the formation of undesired byproducts during acetylation. The secondary hydroxyl group at C-4 is also susceptible to acetylation, leading to the formation of a di-acetylated product.[5] To favor the acetylation of the primary hydroxyl at C-27, it is advisable to carry out the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor it carefully to stop it once the mono-acetylated product is predominantly formed.
Under basic conditions, especially with stronger, non-nucleophilic bases, this compound can undergo elimination of acetic acid, followed by a Diels-Alder reaction to form a homodimer, which has been reported as a significant byproduct.[6][7] Using a milder base like pyridine and avoiding excessive heat can minimize this side reaction.
The epoxide ring in withaferin A can also be sensitive to acidic or basic conditions, potentially leading to ring-opened byproducts, although this is less common under standard acetylation conditions.
Issue 3: Difficulties in Product Purification on a Large Scale
Q3: I am struggling with the purification of this compound from the reaction mixture at a large scale. What are the recommended procedures?
A3: Large-scale purification requires a robust strategy. The first step is an effective work-up procedure to remove excess reagents and catalysts. After the reaction is complete, the mixture can be diluted with an organic solvent like ethyl acetate or dichloromethane and washed sequentially with a mild acid (e.g., 1 M HCl) to remove pyridine, followed by water, a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally brine.[1][8] An alternative to the acid wash for removing pyridine is to wash the organic layer with an aqueous solution of copper sulfate.[6]
For the final purification, column chromatography on silica gel is the most common method.[9] On a large scale, flash chromatography is more efficient. A suitable eluent system, such as a gradient of ethyl acetate in hexane or toluene, should be determined by TLC analysis.[10] For industrial-scale purification, techniques like supercritical fluid chromatography (SFC) or crystallization could be explored for higher throughput and reduced solvent consumption.
Frequently Asked Questions (FAQs)
Q4: What is the optimal solvent for the large-scale acetylation of withaferin A?
A4: Pyridine is a commonly used solvent as it also acts as a catalyst and a base to neutralize the acetic acid byproduct.[2][11] For large-scale reactions, using pyridine as a co-solvent with a less viscous and more easily removable solvent like dichloromethane or toluene can be advantageous. Solvent-free conditions using a stoichiometric amount of acetic anhydride have also been reported for some acetylation reactions, which could be an environmentally friendly and efficient alternative to explore.[12][13]
Q5: How can I effectively monitor the progress of the acetylation reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[10] Use a suitable mobile phase, for example, a mixture of toluene, ethyl acetate, and formic acid (5:5:1, v/v/v), to achieve good separation between withaferin A and this compound.[14] The spots can be visualized under UV light (254 nm) or by staining with a vanillin-sulfuric acid reagent.[10] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and product purity.
Q6: What are the stability considerations for this compound during synthesis and storage?
A6: this compound is susceptible to base-promoted elimination of acetic acid.[6][7] Therefore, prolonged exposure to strong bases and high temperatures should be avoided during the work-up and purification steps. For long-term storage, it is recommended to keep the purified compound in a cool, dry, and dark place, preferably at -20°C.[15] Withanolides, in general, can also be sensitive to moisture, which can lead to degradation over time.
Q7: Are there any specific safety precautions for the large-scale synthesis of this compound?
A7: Standard laboratory safety procedures should be followed. Acetic anhydride is corrosive and a lachrymator, and pyridine is flammable and toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. On a large scale, the potential for exothermic reactions should be considered, and the reaction should be cooled appropriately, especially during the addition of reagents.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Reagent Stoichiometry | Acetic Anhydride: 1.5-2.0 equivalents per hydroxyl group | [1] |
| Catalyst | Pyridine (solvent/catalyst), DMAP (catalytic amount) | [2][4] |
| Reaction Temperature | 0 °C to 50 °C | [1] |
| TLC Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:5:1, v/v/v) | [14] |
| Withaferin A Rf | ~0.14 (in Hexane:Ethyl Acetate:Methanol 2:14:1) | [10] |
| Storage Temperature | -20°C for long-term stability | [15] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
-
Preparation: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve withaferin A (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of withaferin A).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.8 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by TLC every 1-2 hours. If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.[1]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford pure this compound.
Protocol 2: Analytical Monitoring by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Procedure: Prepare standard solutions of withaferin A and this compound in methanol. Dilute aliquots of the reaction mixture in methanol and analyze by HPLC to determine the ratio of product to starting material.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Potential signaling pathways affected by withaferin A and its derivatives.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. What is the best work-up for acetic anhydride/pyradine acetylation? - ECHEMI [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Distribution of withaferin A, an anticancer potential agent, in different parts of two varieties of Withania somnifera (L.) Dunal. grown in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 14. akjournals.com [akjournals.com]
- 15. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Molecular Targets of 27-O-acetyl-withaferin A: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular targets of 27-O-acetyl-withaferin A, a derivative of the well-studied natural compound withaferin A. While direct experimental data for this compound is emerging, its structural similarity to withaferin A allows for the formulation of a robust target validation strategy using small interfering RNA (siRNA). This document outlines a proposed experimental plan to compare the phenotypic effects of this compound treatment with the specific knockdown of its presumed molecular targets.
Based on extensive research on withaferin A, the primary molecular targets likely modulated by this compound include key regulators of inflammation, cell survival, and protein homeostasis:
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that plays a central role in inflammatory responses and cell survival. Withaferin A has been shown to inhibit NF-κB activation.[1][2][3][4][5]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in cell proliferation, differentiation, and apoptosis. Withaferin A is known to suppress STAT3 activation.[6][7][8][9]
-
The Proteasome: A protein complex responsible for degrading ubiquitinated proteins, thereby regulating various cellular processes. Withaferin A has been identified as a proteasome inhibitor.[10][11][12][13][14]
This guide will focus on a hypothetical study designed to validate these three key targets for this compound in a cancer cell line model.
Comparative Data: Expected Outcomes of this compound Treatment vs. siRNA Knockdown
The following table summarizes the anticipated quantitative results from a study comparing the effects of this compound with siRNA-mediated knockdown of its putative targets (NF-κB p65 subunit, STAT3, and a proteasome subunit like PSMB5) in a human cancer cell line (e.g., MDA-MB-231 breast cancer cells).
| Experimental Group | Treatment | Target Protein Level (% of Control) | Cell Viability (% of Control) | Apoptosis Rate (% of Apoptotic Cells) |
| Control | Vehicle (DMSO) | 100% | 100% | ~5% |
| This compound | 2 µM this compound | - | ~40% | ~60% |
| siRNA Control | Scrambled siRNA | 100% | 100% | ~5% |
| siRNA NF-κB (p65) | 50 nM siRNA against RELA (p65) | ~20% | ~70% | ~30% |
| siRNA STAT3 | 50 nM siRNA against STAT3 | ~25% | ~65% | ~35% |
| siRNA Proteasome (PSMB5) | 50 nM siRNA against PSMB5 | ~30% | ~50% | ~50% |
Experimental Protocols
Detailed methodologies for the key experiments in this proposed validation study are provided below.
Cell Culture and Reagents
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: this compound (dissolved in DMSO), scrambled control siRNA, validated siRNAs targeting RELA (p65), STAT3, and PSMB5, and a suitable transfection reagent.
siRNA Transfection
-
Seed MDA-MB-231 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA (final concentration 50 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in fresh serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays.
This compound Treatment
-
Seed MDA-MB-231 cells in 6-well plates.
-
Allow the cells to adhere and reach 70-80% confluency.
-
Treat the cells with either vehicle (DMSO) or 2 µM this compound for 24 hours.
Western Blot Analysis for Protein Knockdown
-
After the respective incubation periods, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65 (NF-κB), STAT3, PSMB5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat with this compound or transfect with siRNAs as described above.
-
After the treatment/transfection period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Following treatment or transfection, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
Visualizing the Molecular Pathways and Experimental Design
To further clarify the underlying biology and the experimental approach, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Withaferin A induces proteasome inhibition, endoplasmic reticulum stress, the heat shock response and acquisition of thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by Withaferin A, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Withaferin A: a proteasomal inhibitor promotes healing after injury and exerts anabolic effect on osteoporotic bone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Withanolides in Cancer Therapy: 27-O-acetyl-withaferin A vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28 steroidal lactones primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), have garnered significant attention for their therapeutic potential, particularly in oncology.[1][2] These compounds have been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] Among the numerous withanolides identified, Withaferin A is the most extensively studied. However, its derivatives and other related withanolides are emerging as compounds of interest, potentially offering improved efficacy or different safety profiles. This guide provides an objective comparison of 27-O-acetyl-withaferin A and other key withanolides, supported by experimental data, to aid in research and development efforts.
Comparative Analysis of Cytotoxicity
The anti-cancer potential of withanolides is often initially assessed by their cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the available IC50 values for this compound (reported as Withaferin A 4,27-diacetate), Withaferin A, and other notable withanolides across a range of human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Withanolides Against Various Cancer Cell Lines
| Cancer Cell Line | This compound (Withaferin A 4,27-diacetate)[1][3][4] | Withaferin A[1][3][4] | Withalongolide A[1][3][5] | Withalongolide A 4,27-diacetate[5] |
| Melanoma | ||||
| B16F10 | 0.20 ± 0.03 | 0.38 ± 0.04 | 2.5 ± 0.2 | - |
| SKMEL28 | 0.31 ± 0.04 | 0.45 ± 0.05 | 4.2 ± 0.4 | 0.350 ± 0.02 |
| Breast Cancer | ||||
| Hs578T | 0.52 ± 0.06 | 0.85 ± 0.09 | 8.9 ± 0.8 | - |
| MDA-MB-231 | - | - | 4.8 ± 0.5 | 0.455 ± 0.03 |
| HNSCC * | ||||
| JMAR | 0.43 ± 0.05 | 0.72 ± 0.08 | 7.5 ± 0.7 | 0.425 ± 0.03 |
| MDA1986 | 0.88 ± 0.09 | 1.2 ± 0.1 | 12.1 ± 1.1 | - |
| Colon Cancer | ||||
| DRO81-1 | - | - | - | 0.058 ± 0.004 |
| Non-Malignant Cells | ||||
| MRC5 (Lung Fibroblast) | 1.5 ± 0.2 | 2.5 ± 0.3 | > 20 | 1.85 ± 0.15 |
*Head and Neck Squamous Cell Carcinoma
Table 2: Additional Cytotoxicity Data (IC50 in µM) for Withaferin A
| Cancer Cell Line | Withaferin A IC50 (µM) | Reference |
| Cervical Cancer | ||
| CaSki | 0.45 ± 0.05 | [6] |
| Glioblastoma | ||
| U87-MG | 0.31 | |
| GBM2 | 0.28 | |
| GBM39 | 0.25 | |
| Prostate Cancer | ||
| PC-3 | 4.0 |
Mechanisms of Action and Signaling Pathways
Withanolides exert their anti-cancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic action is a key area of interest for overcoming drug resistance.
Withaferin A (WA)
Withaferin A is the most characterized withanolide. Its primary mechanisms include:
-
Induction of Apoptosis: WA triggers programmed cell death by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction. This results in the release of cytochrome c, activation of caspases (caspase-9 and -3), and cleavage of poly (ADP-ribose) polymerase (PARP).[6] It also modulates the Bcl-2 family of proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax.
-
Cell Cycle Arrest: It causes cell cycle arrest, primarily at the G2/M phase, by affecting the levels of key regulatory proteins like cyclin B1 and p34(cdc2).[6]
-
Inhibition of NF-κB Signaling: WA is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival. It prevents the degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit and subsequent gene transcription.
-
Inhibition of Angiogenesis: WA has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, partly by targeting the protein vimentin.[6]
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Ashwagandha (Withania somnifera) supercritical CO2 extract derived withanolides mitigates Bisphenol A induced mitochondrial toxicity in HepG2 cells | Semantic Scholar [semanticscholar.org]
- 3. Anti-proliferative withanolides from the Solanaceae: a structure-activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative withanolides from the Solanaceae: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Potential of 27-O-acetyl-withaferin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic effects of 27-O-acetyl-withaferin A, benchmarking its potential against the well-documented activities of its parent compound, Withaferin A. While direct quantitative data for this compound in angiogenesis assays is limited in the current literature, its structural similarity to Withaferin A, coupled with the principle that acetylation can enhance pharmacological activity, suggests a potent anti-angiogenic profile. This document summarizes the established anti-angiogenic data for Withaferin A, presents detailed experimental protocols for key assays, and visualizes the implicated signaling pathways.
Comparative Anti-Angiogenic Activity
Withaferin A is a potent inhibitor of angiogenesis. It has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an impressive IC50 value of 12 nM.[1][2][3] This effect is significantly more potent than its cytotoxic effects on many tumor cell lines. The anti-angiogenic activity of Withaferin A is attributed to its ability to interfere with key signaling pathways that drive new blood vessel formation.
Table 1: Anti-Angiogenic Activity of Withaferin A
| Compound | Assay | Cell Line | Endpoint | IC50 / Effective Concentration |
| Withaferin A | HUVEC Proliferation | HUVEC | Inhibition of cell proliferation | 12 nM[1][2][3] |
| Withaferin A | HUVEC Tube Formation | HUVEC | Inhibition of tube formation | Concentration-dependent inhibition (3.5-14 µg/mL)[5] |
| Withaferin A | Endothelial Cell Sprouting | HUVEC | Inhibition of sprouting in 3D collagen-I matrix | Effective at doses relevant to NF-κB inhibition[1][2] |
Mechanism of Action: Targeting Key Angiogenic Pathways
The anti-angiogenic effects of Withaferin A, and likely its acetylated derivative, are mediated through the modulation of critical signaling pathways involved in endothelial cell proliferation, migration, and tube formation. The primary mechanisms include the inhibition of the NF-κB signaling pathway and the ubiquitin-proteasome system, which in turn leads to the downregulation of Vascular Endothelial Growth Factor (VEGF) expression.[1][2][6][7]
Signaling Pathway of Withaferin A in Angiogenesis Inhibition
Caption: Withaferin A inhibits angiogenesis by targeting IKK and the ubiquitin-proteasome system.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below to facilitate the evaluation of this compound and other potential anti-angiogenic compounds.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well tissue culture plates
-
Test compounds (this compound, Withaferin A, etc.)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24-well plate with a thin layer of the matrix solution and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM containing the desired concentrations of the test compounds.
-
Seed the HUVECs onto the solidified matrix in each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
(Optional) For quantitative analysis, stain the cells with Calcein AM.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow for Tube Formation Assay
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Transwell Cell Migration Assay
This assay measures the chemotactic migration of endothelial cells through a porous membrane.
Materials:
-
HUVECs
-
EGM
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin (or other chemoattractants)
-
Test compounds
-
Cotton swabs
-
Crystal violet staining solution
-
Inverted microscope
Protocol:
-
Pre-coat the underside of the transwell inserts with fibronectin and allow to air dry.
-
Seed HUVECs in serum-free medium containing the test compounds into the upper chamber of the transwell inserts.
-
Add EGM containing a chemoattractant (e.g., VEGF or serum) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Count the number of migrated cells in several random fields under an inverted microscope.
-
Quantify the results by comparing the number of migrated cells in the treated groups to the control group.
Logical Relationship of Anti-Angiogenic Effects
Caption: The multifaceted anti-angiogenic effect of this compound.
References
- 1. Withaferin A is a potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
Unveiling the Transcriptional Impact of Withanolides: A Comparative Look at Withaferin A and the Unexplored Potential of its Acetylated Form
A comprehensive analysis of the gene expression alterations induced by the bioactive compound Withaferin A reveals a multi-pronged mechanism of action against cancer cells. While extensive data highlights its role in modulating key signaling pathways, a significant knowledge gap exists regarding the specific effects of its acetylated derivative, 27-O-acetyl-withaferin A, on the cellular transcriptome.
This guide provides a detailed comparison of the known gene expression changes initiated by Withaferin A, supported by experimental data and protocols. The objective is to offer researchers, scientists, and drug development professionals a clear overview of Withaferin A's molecular targets and to underscore the critical need for further investigation into its acetylated counterpart. The structural modification from a hydroxyl to an acetyl group at the C-27 position may influence the compound's bioavailability, potency, and ultimately, its impact on gene expression.
Withaferin A: A Multi-Targeted Modulator of Gene Expression
Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera, has been extensively studied for its potent anti-cancer properties. These effects are largely attributed to its ability to induce widespread changes in gene expression, impacting cellular processes ranging from apoptosis and cell cycle arrest to angiogenesis and metastasis.
Quantitative Overview of Gene Expression Changes by Withaferin A
The following tables summarize the dose- and cell-line-dependent effects of Withaferin A on the expression of key genes involved in critical cancer-related signaling pathways.
Table 1: Modulation of Apoptosis-Related Gene Expression by Withaferin A
| Gene | Protein Product | Function | Effect of Withaferin A | Cell Lines Studied |
| Bax | Bax | Pro-apoptotic | Upregulation[[“]][2][3] | Human cervical cancer (Caski), Human breast cancer (MCF-7) |
| Bcl-2 | Bcl-2 | Anti-apoptotic | Downregulation[[“]][2][3] | Human cervical cancer (Caski), Human breast cancer (MCF-7) |
| p53 | p53 | Tumor suppressor | Upregulation/Activation[[“]][2][4] | Human cervical cancer (Caski), Human breast cancer (MCF-7) |
| p21 | p21 | Cell cycle inhibitor | Upregulation[[“]][4] | Human breast cancer (MCF-7) |
| Caspase-3 | Caspase-3 | Executioner caspase | Activation (cleavage)[[“]][2] | Human cervical cancer (Caski) |
| PARP | PARP | DNA repair enzyme | Cleavage[2] | Human cervical cancer (Caski) |
| Survivin | Survivin | Inhibitor of apoptosis | Downregulation | Human renal carcinoma (Caki) |
Table 2: Impact of Withaferin A on Cell Cycle and Proliferation Genes
| Gene | Protein Product | Function | Effect of Withaferin A | Cell Lines Studied |
| CCND1 | Cyclin D1 | Cell cycle progression (G1/S) | Downregulation | Human breast cancer |
| CDK4 | CDK4 | Cell cycle progression (G1/S) | Downregulation | Human breast cancer |
| p21 | p21 | CDK inhibitor | Upregulation[[“]][4] | Human breast cancer (MCF-7) |
| E6/E7 | HPV oncoproteins | Inactivate p53 and pRb | Downregulation[2] | Human cervical cancer (Caski) |
Table 3: Regulation of Angiogenesis and Metastasis-Associated Genes by Withaferin A
| Gene | Protein Product | Function | Effect of Withaferin A | Cell Lines Studied |
| VEGF | VEGF | Angiogenesis | Downregulation[5] | Ehrlich ascites tumor cells |
| MMP2 | MMP-2 | Extracellular matrix degradation | Downregulation | Human breast cancer (MDA-MB-231) |
| uPA (PLAU) | uPA | Plasminogen activation, invasion | Downregulation | Human breast cancer (MDA-MB-231) |
| BRMS1 | BRMS1 | Metastasis suppressor | Upregulation | Human breast cancer (MDA-MB-231) |
| Vimentin | Vimentin | Epithelial-to-mesenchymal transition | Downregulation[2] | Human breast cancer (MDA-MB-231) |
| E-cadherin | E-cadherin | Cell-cell adhesion | Upregulation[2] | Human breast cancer (MCF-7, MDA-MB-231) |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of withanolide effects on gene expression.
Cell Culture and Treatment
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, Caski) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to attach overnight before being exposed to varying concentrations of Withaferin A (or other withanolides) dissolved in a suitable solvent like DMSO. Control cells are treated with the vehicle alone.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer. First-strand cDNA synthesis is performed using a reverse transcription kit. qRT-PCR is then carried out using a qPCR system with SYBR Green or TaqMan probes to quantify the relative expression levels of target genes. Gene expression is typically normalized to an internal control gene (e.g., GAPDH, ACTB). The cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
Western Blot Analysis
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Withaferin A and a typical experimental workflow for analyzing gene expression changes.
The Uncharted Territory: this compound
Despite the wealth of data on Withaferin A, there is a conspicuous absence of publicly available research on the gene expression changes induced by this compound. The addition of an acetyl group can significantly alter the physicochemical properties of a molecule, potentially affecting its:
-
Cellular Uptake and Bioavailability: Acetylation can change the lipophilicity of a compound, which may enhance or hinder its ability to cross cell membranes.
-
Metabolic Stability: The acetyl group may be subject to enzymatic cleavage by esterases, potentially converting the compound into Withaferin A within the cell or organism.
-
Target Binding Affinity: The modification could alter the interaction of the withanolide with its protein targets, leading to a different or more potent biological response.
Without direct comparative studies, it is difficult to predict whether this compound would exhibit a similar, more potent, or a distinct gene expression profile compared to Withaferin A.
Conclusion and Future Directions
Withaferin A is a potent modulator of gene expression, targeting multiple oncogenic pathways to exert its anti-cancer effects. The available data provides a solid foundation for understanding its mechanism of action and for its further development as a therapeutic agent. However, the lack of research on this compound represents a significant gap in the field.
Future research should prioritize a direct comparative analysis of the transcriptomic and proteomic changes induced by Withaferin A and its acetylated derivative. Such studies would be invaluable in determining if this compound offers any advantages in terms of potency, selectivity, or pharmacological properties, and would provide a more complete picture of the therapeutic potential of this important class of natural products. Researchers are encouraged to utilize the established experimental protocols outlined in this guide to investigate the effects of this promising, yet understudied, compound.
References
- 1. consensus.app [consensus.app]
- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
Limited Data Available for Cross-Validation of 27-O-acetyl-withaferin A Activity
A comprehensive review of published scientific literature reveals a significant scarcity of specific data on the biological activity of 27-O-acetyl-withaferin A across different cell lines. The majority of available research focuses extensively on its parent compound, withaferin A. Consequently, a detailed cross-validation and comparison of this compound's performance, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fully compiled at this time.
Cytotoxic Activity in Prostate Cancer Cell Lines
Another study suggests that the acetylation of the hydroxyl group at the 27th position of withaferin A may lead to a reduction in its biological potency.[2] This indicates that this compound might be less active than withaferin A, but without concrete data, this remains a hypothesis.
General Experimental Workflow for Cytotoxicity Assessment
While specific protocols for this compound are not detailed in the available literature, a general workflow for assessing the cytotoxic activity of a compound in different cell lines can be outlined.
Figure 1. A generalized workflow for evaluating the cytotoxic activity of a compound in cell lines.
Signaling Pathways: A Data Gap
Currently, there is no specific information available in the reviewed literature detailing the signaling pathways modulated by this compound. Research has extensively focused on withaferin A, which is known to impact multiple pathways involved in cancer progression, including the NF-κB, STAT3, and Akt signaling pathways. However, it cannot be assumed that this compound interacts with these pathways in the same manner.
Conclusion
The existing body of scientific literature does not provide sufficient data to construct a comprehensive comparison guide on the activity of this compound in different cell lines as requested. While there are indications of its evaluation in prostate cancer cells, the lack of accessible quantitative data, detailed experimental protocols, and mechanistic studies on its effect on signaling pathways presents a significant knowledge gap.
Future research is required to elucidate the specific biological activities and mechanisms of action of this compound to enable a thorough cross-validation and comparison with other compounds. For researchers, scientists, and drug development professionals interested in this area, the extensive research available on withaferin A may serve as a foundational reference for designing studies to investigate its acetylated derivative.
References
Head-to-Head Comparison: 27-O-acetyl-withaferin A vs. Paclitaxel in Oncology Research
In the landscape of oncological drug development, both natural and synthetic compounds are rigorously evaluated for their potential to inhibit tumor growth and induce cancer cell death. This guide provides a comprehensive, data-driven comparison of two such compounds: 27-O-acetyl-withaferin A, a derivative of a natural steroidal lactone, and paclitaxel, a widely used chemotherapeutic agent. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed perspective on their respective mechanisms, efficacy, and potential therapeutic applications.
Executive Summary
Paclitaxel, a member of the taxane family, is a well-established anti-cancer drug that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1][2] this compound, a derivative of withaferin A isolated from Withania somnifera, is a less-studied compound, with much of the available research focusing on its parent compound, withaferin A. Withaferin A exhibits pleiotropic anti-cancer effects, including the induction of apoptosis and cell cycle arrest through various signaling pathways.[3][4] This comparison synthesizes the available preclinical data for both compounds, with a necessary reliance on withaferin A data as a proxy for its acetylated form where specific data is unavailable.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies, providing a direct comparison of the cytotoxic and anti-proliferative effects of withaferin A (as a proxy for this compound) and paclitaxel. It is crucial to note that direct comparative studies for this compound are limited, and the data for withaferin A should be interpreted with this consideration.
| Compound | Cell Line | Assay | IC50 (µM) | Time Point (h) | Reference |
| Withaferin A | H1299 (NSCLC) | Cell Viability | ~0.5 | 72 | [1] |
| A549 (NSCLC) | Cell Viability | ~0.7 | 72 | [1] | |
| HeLa (Cervical) | Cell Viability | 2-3 | Not Specified | [5] | |
| SKOV3 (Ovarian) | Cell Viability | 2-3 | Not Specified | [5] | |
| Melanoma Cells | Apoptosis | 1.8 - 6.1 | Not Specified | [3] | |
| Paclitaxel | H1299 (NSCLC) | Cell Viability | <0.1 | 72 | [6] |
| A549 (NSCLC) | Cell Viability | <0.1 | 72 | [6] | |
| iPSC-derived Sensory Neurons | Cytotoxicity | 38.1 | 48 | [7] | |
| iPSC-derived Sensory Neurons | Cytotoxicity | 9.3 | 72 | [7] | |
| CHMm (Canine Mammary) | Cell Viability | <1 | Not Specified | [2] |
Note: NSCLC stands for Non-Small Cell Lung Cancer. iPSC stands for induced Pluripotent Stem Cell.
Mechanism of Action
This compound (Inferred from Withaferin A)
Withaferin A exerts its anticancer effects through multiple mechanisms. It is known to induce apoptosis through both intrinsic and extrinsic pathways.[3] This involves the generation of reactive oxygen species (ROS) and the modulation of key signaling proteins.
Caption: Inferred mechanism of Withaferin A leading to apoptosis.
Paclitaxel
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. By binding to the β-tubulin subunit of microtubules, it stabilizes them and prevents their disassembly. This interference with the normal function of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2]
Caption: Paclitaxel's mechanism via microtubule stabilization.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of these compounds.
Cell Viability and Cytotoxicity Assays
-
MTT Assay (for Paclitaxel):
-
Canine mammary gland tumor cells (CHMm) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of paclitaxel (0, 0.01, 0.1, and 1 µM).
-
Following a specified incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[2]
-
-
Trypan Blue Exclusion Assay (for Withaferin A):
-
Colon cancer cell lines (HCT-116, SW-480, SW-620) and normal colon cells (FHC) were treated with various concentrations of withaferin-A for 24 hours.
-
After treatment, cells were harvested and stained with trypan blue solution.
-
The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer under a microscope.
-
Cell viability was expressed as the percentage of viable cells relative to the total cell count.[8]
-
-
CyQUANT Assay (for Paclitaxel):
-
A549 and A549TR cell lines were seeded in 96-well plates.
-
24 hours after seeding, cells were treated with a range of paclitaxel concentrations.
-
After 72 hours of incubation, the CyQUANT dye, which binds to cellular nucleic acids, was added to the cells.
-
Fluorescence was measured using a microplate reader to quantify the number of cells, thus assessing cell viability.[9]
-
Apoptosis Assays
-
Annexin V-FITC Staining (for Withaferin A):
-
Colon cancer cells were treated with withaferin-A.
-
Following treatment, cells were harvested and washed with a binding buffer.
-
Cells were then incubated with Annexin V-FITC and propidium iodide (PI) in the dark.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive cells are indicative of early apoptosis, while dual Annexin V and PI-positive cells represent late apoptosis or necrosis.[8]
-
-
Caspase 3/7 Activity Assay (for Paclitaxel):
-
Induced pluripotent stem cell-derived sensory neurons (iPSC-SNs) were treated with different concentrations of paclitaxel for 24, 48, or 72 hours.
-
A luminogenic substrate for activated caspases 3 and 7 was added to the cells.
-
The luminescence, which is proportional to the caspase activity, was measured using a luminometer to quantify apoptosis.[7]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of two compounds like this compound and paclitaxel.
Caption: A typical workflow for in vitro drug comparison.
Conclusion and Future Directions
The available preclinical data suggests that withaferin A, and by extension potentially this compound, exhibits significant anti-cancer properties with a multi-targeted mechanism of action. Paclitaxel remains a potent and widely used chemotherapeutic, particularly effective due to its specific interaction with microtubules.
A significant knowledge gap exists regarding the direct comparative efficacy and toxicity of this compound versus paclitaxel. Future research should focus on:
-
Direct Head-to-Head Studies: Conducting in vitro and in vivo studies that directly compare this compound and paclitaxel under identical experimental conditions.
-
Quantitative Analysis: Determining the IC50 values of this compound across a broader range of cancer cell lines.
-
Toxicity Profiling: Comprehensive in vivo toxicity studies of this compound are necessary to understand its safety profile.
-
Mechanism Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by this compound.
Such studies will be instrumental in defining the therapeutic potential of this compound, either as a standalone agent or in combination with existing chemotherapeutics like paclitaxel, for the advancement of cancer treatment.
References
- 1. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Verifizierung der Hemmung des NF-κB-Signalwegs durch 27-O-Acetyl-Withaferin A: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich von 27-O-Acetyl-Withaferin A und seinem Analogon Withaferin A in Bezug auf ihre Fähigkeit, den NF-κB-Signalweg zu hemmen. Der Leitfaden fasst die verfügbaren experimentellen Daten zusammen und stellt detaillierte Protokolle für die zitierten Schlüsselversuche zur Verfügung.
Zusammenfassung der wichtigsten Erkenntnisse
Der NF-κB-Signalweg (Nukleärer Faktor kappa B) ist ein zentraler Regulator von Entzündungsreaktionen, Immunantworten und dem Überleben von Zellen. Eine fehlregulierte Aktivierung dieses Signalwegs wird mit verschiedenen Krankheiten in Verbindung gebracht, darunter Krebs und chronische Entzündungskrankheiten.[1][2] Withaferin A, ein sterisches Lacton, das aus der Pflanze Withania somnifera isoliert wird, ist als potenter Inhibitor der NF-κB-Aktivierung bekannt.[3][4][5] Die Acetylierung von Withaferin A an der C-27-Position zu this compound kann die biologische Aktivität potenziell verstärken.[6]
Obwohl direkte vergleichende Studien zur NF-κB-Hemmung durch this compound begrenzt sind, deuten Struktur-Aktivitäts-Beziehungsstudien (SAR) von Withaferin-A-Analoga darauf hin, dass eine Acylierung die Zytotoxizität erhöht, was auf eine möglicherweise stärkere Hemmung von Zielsignalwegen wie NF-κB hindeutet.[7]
Vergleichende Daten zur NF-κB-Hemmung
Detaillierte quantitative Daten zur direkten Hemmung des NF-κB-Signalwegs durch this compound sind in der wissenschaftlichen Literatur aktuell nicht umfassend verfügbar. Die nachfolgende Tabelle fasst die Daten für den gut untersuchten Wirkstoff Withaferin A zusammen, der als Referenz dient.
| Wirkstoff | Ziel | IC50-Wert | Zelltyp | Messmethode |
| Withaferin A | NF-κB | ~0.5 µM | P0-17D Astrozyten | Luciferase-Reporter-Assay[8] |
| Withaferin A | Zellproliferation | 12 µM | MDA-MB-231 Brustkrebs | CCK-8-Assay[3] |
| Withaferin A | NF-κB-Translokation | Signifikante Hemmung bei 3 µM | KKLEB (Zystische Fibrose Epithelzellen) | Immunfluoreszenz-Bildgebung[9] |
| JSH-23 (Vergleichsinhibitor) | NF-κB-Transkriptionsaktivität | 7.1 µM | RAW 264.7 Makrophagen | Nicht spezifiziert[10] |
Wirkmechanismus
Withaferin A hemmt den kanonischen NF-κB-Signalweg durch direktes Targeting der IκB-Kinase β (IKKβ), einer Schlüsselkomponente des IKK-Komplexes.[4][11] Speziell bindet Withaferin A kovalent an den Cysteinrest 179 (Cys179) in der Aktivierungsschleife von IKKβ.[4] Diese Bindung hemmt die katalytische Aktivität von IKKβ und verhindert dadurch die Phosphorylierung und den anschließenden proteasomalen Abbau des inhibitorischen Proteins IκBα.[1] Infolgedessen verbleibt der NF-κB-Transkriptionsfaktor (typischerweise das p50/p65-Heterodimer) im Zytoplasma und kann nicht in den Zellkern translozieren, um die Transkription von pro-inflammatorischen und überlebensfördernden Genen zu initiieren.[1][11]
Abbildung 1: Vereinfachtes Schema des NF-κB-Signalwegs und des Angriffspunkts von Withaferin A.
Experimentelle Protokolle
Zur Verifizierung der hemmenden Wirkung von this compound auf den NF-κB-Signalweg können folgende Standardmethoden angewendet werden.
Luciferase-Reporter-Gen-Assay
Dieser Assay misst die transkriptionelle Aktivität von NF-κB.
Materialien:
-
Zelllinie, die stabil oder transient mit einem NF-κB-Reporterkonstrukt transfiziert ist (z. B. HEK293-NF-κB-luc)
-
Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FBS)
-
Stimulans zur NF-κB-Aktivierung (z. B. TNF-α oder Lipopolysaccharid (LPS))
-
This compound und andere Testsubstanzen
-
Passiver Lysepuffer
-
Luciferase-Assay-Reagenz
-
Luminometer
Protokoll:
-
Zellaussaat: Säen Sie die Reporterzellen in einer 96-Well-Platte mit einer geeigneten Dichte aus und kultivieren Sie sie über Nacht.
-
Behandlung: Behandeln Sie die Zellen für 1 Stunde mit verschiedenen Konzentrationen von this compound (z. B. 0,1 µM bis 10 µM) vor.
-
Stimulation: Fügen Sie das Stimulans (z. B. 10 ng/ml TNF-α) zu den Wells hinzu und inkubieren Sie für 6-8 Stunden.[8]
-
Zelllyse: Entfernen Sie das Medium, waschen Sie die Zellen mit PBS und lysieren Sie sie durch Zugabe von passivem Lysepuffer für 15 Minuten bei Raumtemperatur.
-
Messung: Überführen Sie das Zelllysat in eine opake 96-Well-Platte. Fügen Sie das Luciferase-Assay-Reagenz hinzu und messen Sie die Lumineszenz sofort mit einem Luminometer.[12][13]
-
Normalisierung: Um die Transfektionseffizienz zu normalisieren, kann eine Co-Transfektion mit einem Renilla-Luciferase-Vektor durchgeführt und die Firefly-Lumineszenz gegen die Renilla-Lumineszenz normalisiert werden.[8]
Western Blot zur Analyse der NF-κB-Signalwegproteine
Diese Methode dient dem Nachweis der Phosphorylierung und des Abbaus von Schlüsselproteinen des Signalwegs.
Materialien:
-
Zelllinie (z. B. HeLa oder Jurkat)
-
Stimulans (z. B. TNF-α)
-
This compound
-
Protease- und Phosphatase-Inhibitor-Cocktails
-
Zelllysepuffer (z. B. RIPA-Puffer)
-
BCA-Protein-Assay-Kit
-
SDS-PAGE-Gele und Elektrophorese-Apparatur
-
PVDF-Membran und Transfer-Apparatur
-
Blockierpuffer (z. B. 5 % Magermilch oder BSA in TBST)
-
Primärantikörper (z. B. anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-Actin)
-
Meerrettichperoxidase (HRP)-gekoppelter Sekundärantikörper
-
Chemilumineszenz-Substrat (ECL)
-
Bildgebungssystem
Protokoll:
-
Zellbehandlung: Behandeln Sie die Zellen wie im Luciferase-Assay beschrieben, jedoch für kürzere Zeiträume (z. B. 0, 15, 30, 60 Minuten Stimulation), um die Dynamik der Phosphorylierung zu erfassen.
-
Proteinextraktion: Lysieren Sie die Zellen auf Eis mit Lysepuffer, der Protease- und Phosphatase-Inhibitoren enthält. Bestimmen Sie die Proteinkonzentration mit dem BCA-Assay.
-
SDS-PAGE und Transfer: Trennen Sie gleiche Proteinmengen (z. B. 20-40 µg) mittels SDS-PAGE auf und transferieren Sie die Proteine auf eine PVDF-Membran.
-
Blockierung und Antikörperinkubation: Blockieren Sie die Membran für 1 Stunde und inkubieren Sie sie über Nacht bei 4 °C mit dem verdünnten Primärantikörper. Waschen Sie die Membran und inkubieren Sie sie für 1 Stunde bei Raumtemperatur mit dem HRP-gekoppelten Sekundärantikörper.
-
Detektion: Waschen Sie die Membran erneut und detektieren Sie die Proteinsignale mit einem ECL-Substrat und einem Bildgebungssystem.
-
Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie sie gegen ein Ladekontrollprotein wie β-Actin (für Gesamtlysate) oder Lamin B1 (für Kernextrakte).[1]
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Untersuchung der NF-κB-Hemmung.
Schlussfolgerung
Withaferin A ist ein gut charakterisierter Inhibitor des NF-κB-Signalwegs. Während direkte quantitative Daten für sein acetyliertes Derivat, this compound, rar sind, deuten vorläufige Erkenntnisse auf eine potenziell verbesserte Aktivität hin. Die in diesem Leitfaden beschriebenen experimentellen Protokolle bieten einen robusten Rahmen zur systematischen Untersuchung und Quantifizierung der hemmenden Wirkung von this compound auf den NF-κB-Signalweg und ermöglichen einen direkten Vergleich mit Withaferin A und anderen bekannten Inhibitoren. Solche Studien sind entscheidend für die weitere Entwicklung dieser Wirkstoffklasse als potenzielle Therapeutika für entzündungs- und krebsbedingte Erkrankungen.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NFκB by the natural product Withaferin A in cellular models of Cystic Fibrosis inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Acetylation at C-27: A Key Modification Influencing the Bioactivity of Withaferin A
For Immediate Release
A comprehensive analysis of withaferin A and its C-27 acetylated derivative, 27-O-acetylwithaferin A, reveals that acetylation at the C-27 position significantly modulates the biological activity of this potent steroidal lactone. This guide provides a comparative overview of their bioactivities, supported by experimental data, to inform researchers, scientists, and drug development professionals on the therapeutic potential of these compounds.
Introduction to Withaferin A and the Significance of C-27 Acetylation
Withaferin A is a well-characterized bioactive compound isolated from the plant Withania somnifera, commonly known as Ashwagandha. It exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and cardioprotective properties. The structure of withaferin A features several reactive functional groups that contribute to its diverse bioactivities. The hydroxyl group at the C-27 position of the side chain is a key site for structural modification. Acetylation of this hydroxyl group to form 27-O-acetylwithaferin A has been shown to alter its biological profile, suggesting a potential strategy for optimizing its therapeutic effects.
Comparative Bioactivity Data
The following tables summarize the quantitative data from studies directly comparing the bioactivities of withaferin A and 27-O-acetylwithaferin A.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Withaferin A | CHP-100 (human neuroblastoma) | Cytotoxicity Assay | 0.25 | [Wijeratne et al., 2014] |
| 27-O-Acetylwithaferin A | CHP-100 (human neuroblastoma) | Cytotoxicity Assay | 0.25 | [Wijeratne et al., 2014] |
Table 2: Comparative Heat-Shock Inducing Activity (HSA)
| Compound | Cell Line | Assay | Fold Induction of Hsp70 | Reference |
| Withaferin A | Not Specified | Heat-Shock Induction Assay | Lower | [Wijeratne et al., 2014] |
| 27-O-Acetylwithaferin A | Not Specified | Heat-Shock Induction Assay | Enhanced | [Wijeratne et al., 2014] |
Key Bioactivity Comparisons
Cytotoxicity and Anti-Cancer Activity
Both withaferin A and its C-27 acetylated derivative exhibit potent cytotoxic effects against various cancer cell lines. A key study by Wijeratne and colleagues in 2014 demonstrated that acetylation at the C-27 position of withaferin A does not significantly alter its cytotoxic potency against the human neuroblastoma cell line CHP-100, with both compounds showing an IC50 value of 0.25 µM. Withaferin A is known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases[1][2]. While direct comparative studies on apoptosis induction are limited, the similar cytotoxicity profiles suggest that 27-O-acetylwithaferin A likely retains significant pro-apoptotic activity.
Heat-Shock Response
A notable difference in the bioactivity of the two compounds lies in their ability to induce a heat-shock response (HSR). The study by Wijeratne et al. (2014) revealed that acetylation of the C-27 hydroxyl group of withaferin A enhances its heat-shock inducing activity (HSA) without increasing its cytotoxicity[3]. The heat shock response is a cellular defense mechanism that protects cells from stress and is mediated by heat shock proteins (HSPs). The ability to selectively enhance HSA could be beneficial in the development of drugs for diseases associated with protein aggregation.
Anti-inflammatory Activity
Withaferin A is a well-documented inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB)[4][5]. It has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα. While there is a lack of direct comparative studies on the anti-inflammatory effects of 27-O-acetylwithaferin A, the structural similarity suggests that it may also possess NF-κB inhibitory properties. Further research is warranted to quantify and compare the anti-inflammatory potency of these two compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., CHP-100) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of withaferin A or 27-O-acetylwithaferin A for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Heat-Shock Induction Assay (Hsp70 ELISA)
-
Cell Treatment: Cells are treated with withaferin A or 27-O-acetylwithaferin A at various concentrations for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a suitable lysis buffer.
-
ELISA Procedure: A commercial Hsp70 ELISA kit is used to quantify the levels of Hsp70 in the cell lysates according to the manufacturer's instructions. This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody specific for Hsp70.
-
Adding the cell lysates to the wells and incubating to allow Hsp70 to bind to the capture antibody.
-
Washing the wells to remove unbound proteins.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Measuring the absorbance of the colored product, which is proportional to the amount of Hsp70 present.
-
-
Data Analysis: The fold induction of Hsp70 is calculated by normalizing the Hsp70 levels in treated cells to those in untreated control cells.
NF-κB Reporter Assay
-
Cell Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After 24 hours, the transfected cells are pre-treated with withaferin A or 27-O-acetylwithaferin A for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in stimulated cells without compound treatment.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by Withaferin A and its C-27 acetylated derivative.
Caption: Workflow for key bioactivity assays.
Conclusion
Acetylation at the C-27 position of withaferin A presents a promising avenue for modulating its biological activity. The available data indicates that this modification can enhance the heat-shock inducing properties of the molecule without compromising its potent cytotoxic effects against cancer cells. This suggests that 27-O-acetylwithaferin A could be a valuable lead compound for the development of novel therapeutics, particularly for diseases where the induction of a cytoprotective heat-shock response is beneficial. Further research is needed to fully elucidate the comparative effects of withaferin A and its C-27 acetylated derivative on a broader range of biological pathways, including inflammation and apoptosis, to fully realize their therapeutic potential.
References
- 1. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Withaferin A-Treated Cells: A Guide for Researchers
Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1] Understanding its mechanism of action at the proteome level is crucial for its development as a therapeutic agent. This guide provides a comparative overview of the proteomic changes induced by Withaferin A treatment in various cell types, based on quantitative proteomic studies.
Quantitative Proteomic Data
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique used to quantify changes in protein abundance between different cell populations. The tables below summarize the significant protein expression changes observed in different cell lines upon treatment with Withaferin A.
Table 1: Differentially Expressed Proteins in Mouse Microglial Cells (N9) Treated with Withaferin A
A SILAC-based proteomics analysis of a mouse microglial cell line (N9) identified 32 non-redundant proteins with significant expression changes upon Withaferin A treatment.[1]
| Protein Name | Gene Symbol | Fold Change | Biological Function |
| Upregulated Proteins | |||
| Heat shock cognate 71 kDa protein | Hspa8 | Increased | Chaperone, Stress Response |
| Heat shock protein 90-alpha | Hsp90aa1 | Increased | Chaperone, Signal Transduction |
| 105 kDa heat shock protein | Hsph1 | Increased | Chaperone, Stress Response |
| Sequestosome-1 | Sqstm1 | Increased | Autophagy, Cell Signaling |
| Downregulated Proteins | |||
| Annexin A1 | Anxa1 | Decreased | Anti-inflammatory Response |
This table presents a selection of key proteins identified in the study. For a complete list, please refer to the original publication.
Table 2: Potential Protein Targets of Withaferin A in Multiple Myeloma Cells (MM1R)
A quantitative chemoproteomics study using a biotinylated WA probe identified numerous potential direct protein targets in a multiple myeloma cell line.[2]
| Protein Name | Gene Symbol | Function |
| Proteasome subunit beta type-10 | PSMB10 | Proteasome-mediated Protein Degradation |
| Annexin A4 | ANXA4 | Calcium-dependent Phospholipid Binding |
| Histone deacetylase 6 | HDAC6 | Protein Deacetylation, Microtubule Dynamics |
| Heme oxygenase 1 | HMOX1 | Heme Catabolism, Oxidative Stress Response |
This table highlights some of the validated and potential direct targets of Withaferin A.
Experimental Protocols
The following sections detail the methodologies employed in the key proteomic studies cited in this guide.
SILAC-Based Quantitative Proteomics Workflow
This protocol provides a general overview of the steps involved in a typical SILAC experiment to compare the proteomes of control and Withaferin A-treated cells.
-
Cell Culture and Isotope Labeling:
-
Two populations of cells are cultured in parallel.
-
The "light" population is grown in standard cell culture medium.
-
The "heavy" population is grown in medium where specific essential amino acids (e.g., Lysine and Arginine) are replaced with their stable heavy isotope counterparts (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).
-
Cells are cultured for at least five passages to ensure complete incorporation of the heavy amino acids into the proteome.
-
-
Withaferin A Treatment:
-
Once fully labeled, the "heavy" cell population is treated with Withaferin A at the desired concentration and for the specified duration.
-
The "light" population is treated with a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, the "light" and "heavy" cell populations are harvested and washed with PBS.
-
The two cell populations are mixed in a 1:1 ratio.
-
The combined cell pellet is lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Proteins are extracted, and the total protein concentration is determined.
-
-
Protein Digestion:
-
The protein mixture is reduced, alkylated, and then digested into smaller peptides using a protease, typically trypsin.
-
-
Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer detects the mass-to-charge ratio of the peptides. Since the "heavy" peptides containing the stable isotopes are heavier than their "light" counterparts, they appear as distinct peaks in the mass spectrum.
-
-
Data Analysis:
-
Specialized software is used to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide.
-
The ratio of the peak intensities of the heavy to light peptides corresponds to the fold change in the abundance of that protein between the Withaferin A-treated and control cells.
-
Signaling Pathways Modulated by Withaferin A
Proteomic studies have revealed that Withaferin A impacts several critical signaling pathways involved in cell survival, stress response, and apoptosis.
Cellular Stress Response Pathways
Withaferin A has been shown to induce both proteotoxic and oxidative stress in cancer cells. It simultaneously targets cellular stress response pathways like proteasome degradation, autophagy, and the unfolded protein response.[3] By blocking these protective mechanisms, Withaferin A leaves cancer cells vulnerable to the stress it induces, ultimately leading to apoptosis.[3]
p53 and Mortalin Interaction Pathway
Withaferin A can activate the tumor suppressor protein p53. It achieves this by downregulating the chaperone protein mortalin and preventing its interaction with p53.[4] The release of p53 from mortalin's inhibitory binding allows it to initiate downstream signaling that can lead to cell cycle arrest or apoptosis.
Conclusion
The comparative proteomic analysis of cells treated with Withaferin A reveals a multi-pronged mechanism of action. By inducing cellular stress and simultaneously disabling key survival pathways, Withaferin A effectively pushes cancer cells towards apoptosis. The identification of its direct protein targets and the elucidation of the signaling pathways it modulates provide a solid foundation for the rational design of novel cancer therapies. While direct proteomic data for 27-O-acetyl-withaferin A is still needed, the insights gained from Withaferin A studies offer a valuable roadmap for future research in this area.
References
- 1. Identification and quantitative analysis of cellular proteins affected by treatment with withaferin a using a SILAC-based proteomics approach [agris.fao.org]
- 2. repository.uantwerpen.be [repository.uantwerpen.be]
- 3. Proteomic characterization of Withaferin A-targeted protein networks for the treatment of monoclonal myeloma gammopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 27-O-acetyl-withaferin A
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of 27-O-acetyl-withaferin A, a steroidal lactone with significant biological activity.[1] Given its potential cytotoxic properties, similar to other withanolides used in cancer research, a cautious approach to handling is imperative to ensure personnel safety and prevent contamination.[2][3][4]
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Cytotoxicity: May be harmful to cells, particularly with direct contact or inhalation.
-
Irritation: May cause skin, eye, or respiratory tract irritation.
-
Unknown Long-Term Effects: The full toxicological profile is not extensively documented.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to protect laboratory personnel.[6] The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Required PPE | Specifications |
| Handling Solid Compound (Weighing, Aliquoting) | Double Gloves, Lab Coat, Safety Goggles, Particulate Respirator (N95 or higher) | Use powder-free nitrile gloves. Ensure lab coat is fully buttoned. Use a certified chemical fume hood or a biological safety cabinet. |
| Preparing Solutions | Double Gloves, Lab Coat, Safety Goggles, Face Shield | A face shield provides additional protection against splashes.[6] Work should be conducted in a chemical fume hood. |
| Administering to Cell Cultures or Animals | Double Gloves, Lab Coat, Safety Goggles | Change gloves immediately if contaminated. |
| Handling Waste | Double Gloves, Lab Coat, Safety Goggles | Use designated cytotoxic waste containers. |
Glove Selection: For personal protection against cytotoxic drugs, it is recommended to use gloves that are registered as Complex Design (Category III).[7] Nitrile gloves are a common and effective choice. Always use two pairs of gloves.[6]
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.[6]
-
Wear single gloves and a lab coat when unpacking.
-
Store the compound in a clearly labeled, sealed container in a designated, secure location, such as a freezer at -20°C for long-term stability.[8]
3.2. Weighing the Compound:
-
Perform all weighing operations within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Don the appropriate PPE: double gloves, lab coat, and a particulate respirator.
-
Use dedicated spatulas and weighing boats.
-
Clean the weighing area and all equipment with an appropriate solvent (e.g., 70% ethanol) after use.
3.3. Preparing Stock Solutions:
-
Conduct all solution preparation in a chemical fume hood.
-
Wear full PPE, including a face shield, to protect against splashes.[6]
-
Add the solvent to the powdered compound slowly to avoid aerosolization.
-
Cap the vial securely and vortex or sonicate to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Compound (Unused) | Dispose of as cytotoxic waste in a designated, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a cytotoxic waste bag or sharps container within the fume hood. |
| Liquid Waste (e.g., unused solutions) | Collect in a clearly labeled, sealed hazardous waste container designated for cytotoxic liquid waste. |
| Contaminated PPE (gloves, lab coats) | Dispose of in a designated cytotoxic waste container immediately after use. |
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations.
Emergency Procedures
Spill Cleanup:
-
Evacuate the immediate area and alert others.
-
If the spill is outside a fume hood, restrict access to the area.
-
Wear appropriate PPE, including a respirator, before cleaning the spill.
-
Use a cytotoxic spill kit to absorb the spill.[9]
-
Clean the area with an appropriate deactivating agent or detergent and water.
-
Dispose of all cleanup materials as cytotoxic waste.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. jmaps.in [jmaps.in]
- 3. Safety and pharmacokinetics of Withaferin-A in advanced stage high grade osteosarcoma: A phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Cytotoxic Drug Safety [tru.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
